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  • Product: 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
  • CAS: 1185293-12-2

Core Science & Biosynthesis

Foundational

Crystal structure analysis of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrazole Derivatives: A Case Study Approach Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural bas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrazole Derivatives: A Case Study Approach

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. A profound understanding of the three-dimensional structure of pyrazole derivatives is paramount for rational drug design, enabling the optimization of drug-target interactions and the prediction of physicochemical properties. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution. This guide provides a comprehensive, in-depth walkthrough of the crystallographic analysis process, using the illustrative case of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. While a public crystal structure for this specific molecule is not available, this document outlines the complete, field-proven workflow from crystallization to final structural validation, employing data from analogous structures to demonstrate the principles and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage structural chemistry for accelerated discovery.

The Strategic Importance of Crystallography in Pyrazole-Based Drug Discovery

Substituted pyrazoles are privileged scaffolds in pharmacology, renowned for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. The precise spatial arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. Factors such as hydrogen bonding potential, molecular conformation, and intermolecular packing forces in the solid state can significantly influence a compound's solubility, stability, and bioavailability.

Therefore, elucidating the crystal structure is not merely an academic exercise; it is a critical step in the drug development pipeline. It provides definitive proof of a synthesized molecule's constitution and stereochemistry, reveals the network of non-covalent interactions that govern its solid-state behavior, and offers invaluable insights for structure-activity relationship (SAR) studies.

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered compound to a fully refined crystal structure is a systematic process designed for accuracy and self-validation. Each step builds upon the last, with internal checks to ensure the integrity of the final model.

G cluster_prep PART A: Sample Preparation & Crystallization cluster_data PART B: X-ray Diffraction & Data Collection cluster_analysis PART C: Structure Solution & Refinement cluster_output PART D: Final Output Compound Purified Compound (Powder) Screen Crystallization Screening (Vapor Diffusion, Slow Evaporation) Compound->Screen Dissolution Crystal Single Crystal Selection (Microscopy) Screen->Crystal Nucleation & Growth Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer Diffractometer (X-ray Source, Goniometer, Detector) Mount->Diffractometer Data Diffraction Data Collection (Rotation Method) Diffractometer->Data Exposure to X-rays Process Data Processing (Integration, Scaling, Absorption Correction) Data->Process Solve Structure Solution (Direct Methods / Patterson) Process->Solve Intensity Data Refine Structure Refinement (Least-Squares Fitting) Solve->Refine Initial Atomic Model Validate Structure Validation (checkCIF) Refine->Validate Final Structural Model CIF Crystallographic Information File (CIF) Validate->CIF Report Structural Analysis Report (Bond Lengths, Angles, Interactions) CIF->Report

Figure 1: The comprehensive workflow for single-crystal X-ray diffraction.

Part A: Crystallization - The Critical First Step

The entire analysis hinges on obtaining a high-quality, single crystal. This is often the most challenging and time-consuming phase. For a hydrochloride salt like 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride, which is likely to be a stable, crystalline solid, the primary goal is to re-grow a single, defect-free crystal from a solution.

Causality Behind Experimental Choices:

  • Why Slow Growth? Rapid precipitation traps solvent molecules and creates lattice defects, resulting in poor diffraction quality.[1] Slow, controlled growth allows molecules to arrange themselves into a low-energy, highly ordered lattice, which is essential for obtaining sharp diffraction spots.

  • Why Screening? The optimal conditions (solvent system, temperature, concentration) for crystallization are rarely known in advance. Screening multiple conditions in parallel maximizes the chances of success. Modern high-throughput methods can automate this process using only milligrams of material.[2][3][4]

Detailed Protocol: Vapor Diffusion Crystallization

  • Prepare the Sample Solution: Dissolve 5-10 mg of the pyrazole hydrochloride in a minimal amount of a suitable solvent (e.g., methanol, ethanol) in a small, open vial. The solution should be saturated or near-saturated.

  • Prepare the Reservoir: In a larger, sealable jar, add 1-2 mL of an "anti-solvent" or "precipitant" – a more volatile solvent in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate).[5][6]

  • Set Up Diffusion: Place the small vial containing the sample solution inside the larger jar. Seal the jar tightly.

  • Incubate: The more volatile anti-solvent will slowly diffuse into the sample solution. This gradually reduces the solubility of the pyrazole hydrochloride, inducing slow crystallization over hours or days.[5][6]

  • Harvest: Once suitable crystals (ideally 0.1-0.3 mm in size, with clear edges and no visible cracks) have formed, carefully harvest them using a nylon loop.[1][7]

Part B: Data Collection - Probing the Crystal Lattice

Once a suitable crystal is mounted on the diffractometer, it is bombarded with a focused beam of monochromatic X-rays. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots.[8] The positions and intensities of these spots contain all the information needed to determine the arrangement of atoms.

Key Instrumentation:

  • X-ray Source: Typically a sealed tube or microfocus source generating X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα).[8]

  • Goniometer: Orients the crystal at precise angles relative to the X-ray beam.[9]

  • Detector: A sensitive area detector (like a CCD or CMOS) that captures the diffraction pattern.[9]

Experimental Protocol: Standard Data Collection

  • Mounting: The selected crystal is mounted on a holder and immediately cooled in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher resolution and protecting the crystal from radiation damage.[9]

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. The software then indexes these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.[9]

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the diffraction patterns.[9] The goal is to measure the intensity of every unique reflection multiple times for data redundancy and accuracy.

Part C & D: Structure Solution, Refinement, and Validation

This is the computational heart of the analysis, where the raw diffraction data is transformed into a 3D molecular model.

G cluster_solve Structure Solution cluster_refine Structure Refinement Intensities Measured Intensities (h, k, l, I) Phases The Phase Problem (Phases are Lost) Intensities->Phases DirectMethods Direct Methods (Statistical Phase Estimation) Phases->DirectMethods Statistical Solution InitialMap Initial Electron Density Map DirectMethods->InitialMap InitialModel Initial Atomic Model (Atom Placement) InitialMap->InitialModel LSF Least-Squares Refinement (Iterative Fitting) InitialModel->LSF Fc vs Fo LSF->LSF Cycle n+1 FinalModel Refined Model (Coordinates, Thermal Parameters) LSF->FinalModel Convergence

Figure 2: The logical relationship between structure solution and refinement.

  • Data Processing: The raw images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors like absorption.

  • Structure Solution (Solving the Phase Problem): The fundamental challenge is that while we measure the intensities (related to the amplitude) of the scattered waves, we lose the phase information.[10] For small molecules, "Direct Methods" are powerful statistical techniques that can predict the phases directly from the intensity data, allowing for the calculation of an initial electron density map.[10]

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process.[11][12] In this iterative process, the atomic coordinates and thermal parameters are adjusted to minimize the difference between the diffraction data calculated from the model (Fc) and the experimentally observed data (Fo).[11] The quality of the fit is monitored by an R-factor; a lower R-factor indicates a better agreement.

  • Validation: The final step is rigorous validation using software like PLATON's checkCIF routine, which is a standard procedure for all IUCr journals.[13][14] This program checks for geometric reasonableness, missed symmetry, and overall consistency of the data to ensure the model is chemically and crystallographically sound.[13]

Analysis of the (Hypothetical) Structure of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

While the specific data is unavailable, we can predict the key structural features and present the expected data in a standard crystallographic table format.

Table 1: Representative Crystallographic Data

ParameterExpected Value / Information
Chemical formulaC₇H₁₄N₃⁺ · Cl⁻
Formula weight175.66 g/mol
Crystal systemMonoclinic or Orthorhombic (Common for organic salts)
Space groupP2₁/c or P2₁2₁2₁ (Common centrosymmetric/non-centrosymmetric)
a, b, c (Å)~8-15 Å
α, γ (°)90°
β (°)~90-110° (if Monoclinic)
Volume (ų)~1000-1500 ų
Z (molecules/unit cell)4
Calculated density (g/cm³)~1.2-1.4 g/cm³
R-factor (R1)< 0.05 (for publication quality)
Goodness-of-fit (S)~1.0
Intramolecular Geometry

The analysis would confirm the expected bond lengths and angles of the pyrazole ring and its substituents. The C-N and N-N bond lengths within the pyrazole ring would be intermediate between single and double bonds, confirming its aromatic character. The geometry around the exocyclic amine group and the ethyl/methyl substituents would be confirmed as tetrahedral (sp³).

Intermolecular Interactions and Crystal Packing

This is where crystallography provides its most unique insights. As a hydrochloride salt, the structure will be dominated by strong hydrogen bonds.

  • Key Hydrogen Bonds: The primary amine (-NH₂) and the protonated pyrazole ring nitrogen are strong hydrogen bond donors. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. We would expect to see a network of N-H···Cl hydrogen bonds that link the cations and anions into a stable three-dimensional lattice.

  • Packing Motif: The analysis would reveal how the ethyl and methyl groups pack together. These hydrophobic interactions, while weaker than hydrogen bonds, will play a crucial role in dictating the overall packing efficiency and crystal density. The orientation of the ethyl group, in particular, would be clearly defined.

Conclusion

Single-crystal X-ray diffraction provides an unparalleled level of detail about molecular structure. For a pharmaceutically relevant molecule like 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride, a full crystallographic analysis delivers an unambiguous determination of its three-dimensional structure, conformation, and the critical intermolecular forces, such as hydrogen bonds, that govern its solid-state properties. This information is not merely descriptive; it is predictive, providing a concrete foundation for understanding structure-activity relationships, guiding further synthetic efforts, and informing formulation strategies in drug development. The rigorous, self-validating workflow ensures that the resulting structural model is a trustworthy and accurate representation of the molecule in the crystalline state.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. [Link]

  • Afonine, P. V., Grosse-Kunstleve, R. W., Echols, N., Headd, J. J., Moriarty, N. W., Mustyakimov, M., ... & Adams, P. D. (2012). Towards automated crystallographic structure refinement with phenix.refine. Acta Crystallographica Section D: Biological Crystallography, 68(4), 352-367. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. A related validation document is available from CCDC. [Link]

  • University of Glasgow. (n.d.). Structure Refinement. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Warren, M. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2138-2155. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Spek, A. L. (2008). Crystal Structure Validation. CRYSTAL STRUCTURE VALIDATION. [Link]

  • Giacovazzo, C., & Siliqi, D. (2013). Solution and Refinement of Crystal Structures. Fundamentals of Crystallography, 337-434. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. A related guide is available. [Link]

  • Kourkoumelis, N. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. [Link]

  • Nishibayashi, Y. (2024). Single Crystal X-ray Structure Analysis. In Basic Organometallic Chemistry: From Bonding to Catalysis. Wiley-VCH. [Link]

  • Kaduk, J. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Rigaku. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

Sources

Exploratory

Biological Activity of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride Derivatives: A Technical Guide

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, with aminopyrazoles serving as highly versatile pharmacophores. Specifically, 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, with aminopyrazoles serving as highly versatile pharmacophores. Specifically, 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (and its derivatives) represents a critical building block in the development of targeted therapeutics. This technical whitepaper explores the mechanistic grounding, structure-activity relationships (SAR), and biological efficacy of this scaffold, focusing on its role as a potent kinase inhibitor and antioxidant agent.

By analyzing the causality behind its structural substitutions—such as the 4-ethyl group's interaction with hydrophobic pockets and the 3-amino group's hydrogen-bonding capacity—this guide provides drug development professionals with actionable insights for lead optimization and self-validating experimental workflows.

Mechanistic Grounding: The Aminopyrazole Core in Kinase Inhibition

The biological activity of 3-aminopyrazole and 5-aminopyrazole derivatives is primarily driven by their ability to act as ATP-competitive kinase inhibitors. The architecture of the 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine core is perfectly suited to exploit the highly conserved ATP-binding pocket of various kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinases (CDKs), and the AXL receptor tyrosine kinase.

Hinge-Binding Dynamics

In the ATP-binding site, the kinase "hinge region" connects the N-terminal and C-terminal lobes. The 3-aminopyrazole core functions as a highly efficient hydrogen bond donor-acceptor system 1.

  • The Exocyclic Amine (NH₂): Acts as a hydrogen bond donor, interacting with the backbone carbonyl oxygen of hinge residues (e.g., Glu81 in CDK5 or Met109 in p38 MAPK).

  • The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor, interacting with the backbone amide NH of adjacent residues (e.g., Cys83 in CDK5).

The Role of the Hydrochloride Salt

Free-base aminopyrazoles often suffer from poor aqueous solubility, which can lead to compound aggregation and false positives in in vitro biochemical assays. Utilizing the hydrochloride salt form protonates the basic nitrogen centers, drastically improving aqueous solubility in physiological buffers (e.g., HEPES, Tris) and ensuring reliable, reproducible dose-response curves during High-Throughput Screening (HTS).

G cluster_0 Kinase Hinge Region (e.g., p38 MAPK / AXL) Hinge_Backbone Backbone Carbonyl (H-Bond Acceptor) Hinge_NH Backbone Amide NH (H-Bond Donor) Aminopyrazole 3-Aminopyrazole Core (4-Ethyl-2,5-dimethyl...) Hinge_NH->Aminopyrazole Pyrazole N accepts H Aminopyrazole->Hinge_Backbone Amino NH2 donates H Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Residues) Aminopyrazole->Hydrophobic_Pocket 4-Ethyl / Dimethyl groups

Logical model of the hydrogen-bonding network between the 3-aminopyrazole core and kinase hinge.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine is not arbitrary; each functional group plays a distinct role in tuning the molecule's pharmacodynamics and pharmacokinetics.

  • 3-Amino Group: Essential for anchoring the molecule to the kinase hinge region. Removal or bulky substitution of this primary amine typically abolishes ATP-competitive kinase inhibition.

  • 4-Ethyl Group: The ethyl chain at the C4 position provides critical lipophilic bulk. In kinase targets like AXL and p38 MAPK, this group projects into the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity (Kd) and target residence time 2. It also tunes the overall partition coefficient (LogP) for better cellular permeability.

  • 2,5-Dimethyl Groups: These methyl groups serve a dual purpose. Sterically, they lock the pyrazole ring into a favorable conformation, preventing rotational entropy loss upon binding. Electronically, they act as electron-donating groups (EDGs), increasing the electron density of the pyrazole ring and strengthening the hydrogen-bond acceptor capability of the N2 atom.

Biological Activity Profiles

Derivatives synthesized from this core scaffold exhibit a broad spectrum of biological activities, predominantly categorized into anticancer (antiproliferative) and anti-inflammatory (antioxidant) effects 3.

Anticancer Activity via AXL and CDK Inhibition

The 3-aminopyrazole scaffold has been successfully utilized to develop highly potent inhibitors of the AXL receptor tyrosine kinase, a primary driver of cancer metastasis and drug resistance. Representative 3-aminopyrazole derivatives have demonstrated remarkable enzymatic inhibition, with IC₅₀ values as low as 1.6 nM against AXL, effectively suppressing tumor cell migration and epithelial-mesenchymal transition (EMT) 4.

Anti-inflammatory and Antioxidant Activity

Beyond oncology, aminopyrazoles are potent inhibitors of p38α MAPK, a master regulator of pro-inflammatory cytokines (TNF-α, IL-6). Furthermore, the electron-rich nature of the substituted pyrazole ring allows these derivatives to act as direct radical scavengers, exhibiting significant antioxidant properties in ABTS and ROS-inhibition assays 5.

Data Presentation: Biological Activity Summary
Target / AssayBiological RoleTypical IC₅₀ Range for Aminopyrazole DerivativesKey Structural Requirement
AXL Kinase Cancer metastasis, EMT1.5 nM – 50 nMUnsubstituted 3-NH₂, lipophilic C4 group
p38α MAPK Inflammation, Cytokine release10 nM – 150 nMHinge-binding motif, Type-II linker
CDK2 / CDK5 Cell cycle regulation20 nM – 200 nMDonor-Acceptor-Donor triad
ROS Scavenging Oxidative stress reduction1.0 µM – 15.0 µMElectron-rich pyrazole core

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine derivatives must follow rigorous, self-validating workflows.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Traditional colorimetric assays are susceptible to interference from the auto-fluorescence of highly conjugated pyrazole derivatives. TR-FRET introduces a time delay before measurement, eliminating background fluorescence and ensuring high-fidelity data.

  • Reagent Preparation: Dissolve the aminopyrazole hydrochloride derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final DMSO concentration of ≤1%.

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of the compound dilution with 5 µL of the target kinase (e.g., AXL or p38 MAPK at 1 nM final concentration). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a mixture containing ATP (at the enzyme's apparent Km) and the specific biotinylated peptide substrate.

  • Detection: After 60 minutes, terminate the reaction by adding 20 µL of stop buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Validation (Z'-Factor): Include positive controls (e.g., Staurosporine or BGB324) and negative controls (DMSO only). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

Protocol 2: Cellular Viability (MTT) Assay for Antiproliferative Activity

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. The MTT assay validates that the lipophilic 4-ethyl and 2,5-dimethyl groups successfully facilitate cellular entry.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the aminopyrazole derivative (0.1 µM to 100 µM) for 72 hours.

  • Metabolic Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Remove the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

Workflow Prep Compound Prep (HCl Salt in DMSO) Assay In Vitro Kinase Assay (TR-FRET) Prep->Assay Validation Z'-Factor Validation (>0.5 required) Assay->Validation Cellular Cellular Efficacy (MTT / Western Blot) Validation->Cellular Lead Lead Optimization (SAR Analysis) Cellular->Lead

High-throughput screening and validation workflow for aminopyrazole-based kinase inhibitors.

Conclusion

The 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride scaffold is a master key in rational drug design. By combining the essential hydrogen-bonding capabilities of the 3-amino group with the steric and lipophilic tuning of the ethyl and dimethyl substituents, this core structure consistently yields highly potent, cell-permeable inhibitors of critical kinases like AXL and p38 MAPK. For drug development professionals, leveraging the hydrochloride salt form in validated, high-throughput TR-FRET and cellular assays ensures a robust pipeline from hit identification to lead optimization.

References

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy Oncotarget URL:[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review National Institutes of Health (PMC) URL:[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors (PubMed) National Institutes of Health (PubMed) URL: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Assay Protocols for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

Introduction & Pharmacological Relevance Aminopyrazoles represent a privileged scaffold in medicinal chemistry and drug development, predominantly utilized as hinge-binding motifs in the design of small-molecule protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Aminopyrazoles represent a privileged scaffold in medicinal chemistry and drug development, predominantly utilized as hinge-binding motifs in the design of small-molecule protein kinase inhibitors[1]. The pharmacological efficacy of this class stems from the pyrazole nitrogen and the exocyclic amine, which act as a highly efficient hydrogen bond donor-acceptor pair. This configuration precisely mimics the binding interactions of ATP's adenine ring within the kinase catalytic domain[2].

The specific compound 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride offers a highly functionalized core. The 4-ethyl and 2,5-dimethyl substituents serve as critical structural vectors that can be exploited to probe the solvent-exposed regions or hydrophobic selectivity pockets of target kinases, thereby driving kinome-wide selectivity[2].

Physicochemical Properties & Solubilization Strategy

Handling the hydrochloride salt of an aminopyrazole requires precise physicochemical management. While the HCl salt inherently improves the compound's aqueous solubility compared to its free-base counterpart, it introduces microenvironmental pH challenges during assay preparation.

Causality in Handling: The hydrochloride salt is hygroscopic and acidic. If introduced directly into an unbuffered aqueous assay, it can locally drop the pH, potentially denaturing the target kinase or causing the compound to precipitate out of solution. Therefore, stock solutions must be prepared in 100% anhydrous DMSO to prevent hydrolysis, and all subsequent aqueous dilutions must be performed in heavily buffered systems (e.g., 50 mM HEPES, pH 7.4) to neutralize the HCl salt and maintain physiological pH[3].

Table 1: Physicochemical Properties & Solubilization Parameters
ParameterValue
Chemical Name 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
CAS Number 1185293-12-2[3]
Molecular Formula C7H14ClN3[3]
Molecular Weight 175.66 g/mol [3]
Physical State Solid / Powder
Primary Solvent 100% Anhydrous DMSO
Max Recommended Stock 10 mM to 50 mM
Storage Conditions -20°C, Desiccated, Protect from light

Experimental Workflows & Logical Relationships

To ensure clarity in the preparation and mechanism of action, the following diagrams illustrate the solubilization workflow and the logical relationship of the compound's pharmacophore during target engagement.

Workflow A 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine HCl (Solid Powder) B Dissolve in 100% Anhydrous DMSO (10 mM Stock) A->B Solubilization C Aliquoting & Storage (-20°C, Desiccated) B->C Preservation D Intermediate Dilution (Aqueous Buffer, pH 7.4) B->D Serial Dilution E Biochemical Kinase Assay (Enzyme + ATP + Substrate) D->E In Vitro Profiling F Cellular Assay (Viability / Target Engagement) D->F Cellular Profiling

Caption: Workflow for the solubilization and in vitro profiling of aminopyrazole hydrochloride salts.

Mechanism Target Protein Kinase (Hinge Region) Result High Affinity Kinase Inhibition Target->Result Conformational Lock Inhibitor Aminopyrazole Core (Donor-Acceptor Pair) Inhibitor->Target Hydrogen Bonding (Mimics ATP) Vectors 4-Ethyl & 2,5-Dimethyl Substituents Vectors->Target Hydrophobic/Steric Interactions

Caption: Logical relationship of aminopyrazole pharmacophores in kinase hinge-binding mechanisms.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . This means the assay inherently verifies its own operational integrity before any test compound data is accepted. Every plate must include a known reference inhibitor (e.g., Staurosporine) as a positive control, and a DMSO-only vehicle as a negative control. Assay robustness is validated by calculating the Z'-factor; only plates with a Z' ≥ 0.5 are considered statistically viable.

Reagent Preparation (10 mM Master Stock)
  • Equilibration: Allow the vial of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic salt, which would degrade the compound and alter the actual molarity.

  • Solubilization: Add the calculated volume of 100% Anhydrous DMSO directly to the vial to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) and store at -20°C. Causality: Aminopyrazoles can be sensitive to repeated freeze-thaw cycles, which induce precipitation and structural degradation.

In Vitro Biochemical Kinase Inhibition Assay

This protocol provides a framework for determining the IC50 value of the compound against a specific kinase using an ADP-Glo or FRET-based readout[1].

  • Intermediate Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 into the 1X Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). This ensures the final DMSO concentration in the assay does not exceed 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Combine the diluted compound with the purified kinase and specific peptide substrate in a 384-well microplate. Incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical for aminopyrazoles, as hinge-binding inhibitors often exhibit slow-binding kinetics. This step allows the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 by fitting the data to a 4-parameter logistic dose-response curve[1].

Cellular Target Engagement (NanoBRET)

To confirm that the aminopyrazole penetrates the cell membrane and binds the target in a physiological environment, a NanoBRET target engagement assay is utilized[4].

  • Cell Seeding: Transfect HEK293 cells with a NanoLuc-kinase fusion construct and seed into a 96-well plate. Allow to attach overnight.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer at its predetermined KD concentration.

  • Compound Treatment: Add serial dilutions of the aminopyrazole compound and incubate for 2 hours. Causality: The compound will competitively displace the fluorescent tracer from the kinase active site, resulting in a quantifiable decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Permeabilized Mode (Optional): For direct comparison to biochemical data, assays can be run in permeabilized mode using digitonin to determine in vitro potency without the variable of cell membrane permeability[4].

Cell Viability & Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed target cancer cell lines in a 96-well plate at an optimized density and incubate overnight[1].

  • Treatment: Treat cells with the compound (10 nM – 50 µM) for 72 hours.

  • Readout: Add MTT reagent. Viable cells with active metabolism convert MTT into purple formazan. Causality: The absorbance values directly correlate to the percentage of cell viability, allowing for the calculation of the cellular IC50 (the concentration inhibiting cell growth by 50%)[1].

Summary of Assay Parameters

Table 2: Standard In Vitro Assay Parameters for Aminopyrazoles
Assay TypeTargetRecommended Conc. RangeIncubation TimeReadout / Detection
Biochemical Recombinant Kinases (e.g., PLK4, MST3)0.1 nM – 10 µM60 - 120 minLuminescence (ADP-Glo)
Cellular Target Engagement Intracellular Kinases1 nM – 30 µM2 - 4 hoursBioluminescence Resonance Energy Transfer (NanoBRET)
Cytotoxicity / Viability Tumor Cell Lines10 nM – 50 µM48 - 72 hoursColorimetric (MTT) or Luminescence (CellTiter-Glo)

References

  • Title : Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source : BioRxiv URL :[Link]

Sources

Application

Comprehensive HPLC Method Development and Validation Protocol for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

Executive Summary The quantification and purity profiling of small, polar, nitrogen-rich heterocycles present a unique set of challenges in pharmaceutical analysis. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity profiling of small, polar, nitrogen-rich heterocycles present a unique set of challenges in pharmaceutical analysis. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a highly polar primary amine attached to a pyrazole core. Due to its basicity and hydrophilicity, it is prone to poor retention and severe peak tailing on standard reversed-phase (RP) columns.

As a Senior Application Scientist, the goal of method development is not merely to achieve separation, but to engineer a thermodynamically stable environment where the analyte's behavior is predictable and reproducible. This protocol details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method engineered to suppress secondary interactions, ensuring high precision and accuracy suitable for quality control and drug development.

Physicochemical Rationale & Method Design

To develop an authoritative method, we must first understand the causality behind the analyte's behavior and tailor the chromatographic environment accordingly.

  • Stationary Phase Causality: The pyrazole ring and the exocyclic primary amine confer a localized positive charge at acidic to neutral pH. If analyzed on a standard silica-based C18 column, the protonated amine will undergo aggressive ion-exchange interactions with ionized residual silanols (Si-O⁻). This results in severe peak tailing and variable retention times. To mitigate this, we select a base-deactivated, heavily end-capped C18 column.

  • Mobile Phase & pH Causality: We employ a mobile phase modified with 0.1% Trifluoroacetic acid (TFA). This choice is highly intentional and serves a dual-mechanism control:

    • Silanol Suppression: TFA lowers the mobile phase pH to ~2.0, well below the pKa of residual silanols (pKa ~4.0). This ensures the silanols remain fully protonated (neutral), shutting down secondary ion-exchange pathways.

    • Ion-Pairing: TFA acts as a mild ion-pairing reagent, forming a transient, neutral hydrophobic complex with the protonated amine. This significantly enhances its partitioning into the hydrophobic C18 stationary phase, increasing retention. This strategy is widely recognized as a standard in the process chemistry of .

Workflow A 1. Physicochemical Profiling (Polar, Basic Amine, HCl Salt) B 2. Column Selection (Base-Deactivated C18) A->B C 3. Mobile Phase Optimization (pH 2.0 to Suppress Silanols) B->C D 4. Gradient & Flow Tuning (Isocratic Hold to Clear Void) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E

Figure 1. Step-by-step HPLC method development lifecycle for pyrazole amines.

Chromatographic Conditions

The quantitative data for the system setup is summarized below. The gradient is specifically designed with a 2-minute isocratic hold at 5% B.

Expert Insight: Because the analyte is a hydrochloride salt, the chloride counter-ion will dissociate and elute in the void volume ( t0​ ), often appearing as a sharp refractive index disturbance at ~1.5 minutes. The isocratic hold ensures the analyte is sufficiently retained past this void disturbance, preventing baseline integration errors.

Table 1: Instrument and Method Parameters
ParameterSpecification
Column Base-deactivated C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C (Improves mass transfer and lowers backpressure)
Detection UV PDA at 230 nm (Extract maximum absorbance for pyrazoles)
Diluent Water : Acetonitrile (80:20, v/v)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Initial hold to retain polar analyte
2.0955Clear chloride counter-ion in void volume
8.04060Linear ramp to elute lipophilic impurities
10.04060Column wash
10.1955Return to initial conditions
15.0955Re-equilibration

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . It enforces strict System Suitability Testing (SST) criteria that must be met before any sample data is considered valid.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A: Measure 1.0 mL of LC-MS grade TFA and add it to 1000 mL of HPLC-grade water. Mix thoroughly, sonicate for 10 minutes, and filter through a 0.22 µm membrane.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile directly.

  • Diluent: Mix 800 mL of HPLC-grade water with 200 mL of Acetonitrile.

Step 2: Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 10 mL volumetric flask and follow the exact same dilution scheme to achieve a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its thermodynamic stability and precision. Inject the Blank (Diluent) once, followed by five replicate injections of the Working Standard. The sequence is structurally designed to halt if the criteria in Table 3 are not met.

Table 3: System Suitability Criteria
ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) 5.5 ± 0.5 minCheck pump proportioning valves and column oven.
Tailing Factor ( As​ ) ≤ 1.5Replace column or verify TFA concentration.
Theoretical Plates ( N ) ≥ 2000Check for dead volume in tubing/fittings.
%RSD of Peak Area (n=5) ≤ 2.0%Purge autosampler syringe; check for air bubbles.
Blank Interference No peaks at analyte RTWash injector needle; use fresh diluent.

Troubleshooting Peak Tailing

Even with a robust method, column degradation or system dead volume can induce peak tailing over time. The following logic tree dictates the troubleshooting workflow for basic analytes.

Troubleshooting Tailing Peak Tailing (Asymmetry > 1.5) Silanol Secondary Silanol Interactions Tailing->Silanol Overload Mass/Volume Overload Tailing->Overload DeadVol Extra-Column Volume Tailing->DeadVol Sol1 Verify 0.1% TFA or Replace C18 Column Silanol->Sol1 Sol2 Dilute Sample or Reduce Inj. Volume Overload->Sol2 Sol3 Minimize Tubing Length Check PEEK Fittings DeadVol->Sol3

Figure 2. Root cause analysis and corrective actions for peak tailing of basic analytes.

Method Validation Protocol (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the guidelines.

  • Specificity & Forced Degradation:

    • Action: Subject the sample to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60 °C for 24h).

    • Acceptance: The analyte peak must be completely resolved from any degradation products (Resolution, Rs​>2.0 ). Peak purity angle must be less than the peak purity threshold using PDA detection.

  • Linearity and Range:

    • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). Inject each level in triplicate.

    • Acceptance: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 .

  • Accuracy (Recovery):

    • Action: Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% levels. Prepare three replicates per level.

    • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Prepare six independent sample preparations at the 100% test concentration. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision).

    • Acceptance: The %RSD of the assay results for all six preparations must be ≤2.0 .

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Method

NMR spectroscopy characterization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

An Application Note and Protocol for the NMR Spectroscopic Characterization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the NMR Spectroscopic Characterization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making unambiguous characterization essential.[1] This document, intended for researchers, scientists, and drug development professionals, outlines detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. It further presents a theoretically derived spectral analysis, grounded in established principles of NMR and data from analogous structures, to serve as a predictive guide for spectral interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Structural Verification

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a substituted pyrazole, a class of heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in pharmaceutical research.[1] The hydrochloride salt form is often utilized to improve solubility and stability.[2] Accurate structural confirmation and purity assessment are non-negotiable in the progression of any potential therapeutic agent. NMR spectroscopy stands as the most powerful and definitive method for the structural analysis of organic molecules in solution. This guide provides the necessary protocols and interpretive framework to confidently characterize this specific molecule.

Molecular Structure and Site of Protonation

The chemical structure of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (Molecular Formula: C₇H₁₄ClN₃, Molecular Weight: 175.66 g/mol ) is depicted below.[3] In its hydrochloride salt form, the molecule possesses a protonated site. Given the presence of the basic amino group at the C3 position and the pyrazole ring nitrogens, the primary amino group is the most probable site of protonation due to its higher basicity compared to the N-substituted pyrazole nitrogens. This protonation to form an ammonium cation (-NH₃⁺) is a key feature that influences the electronic environment and, consequently, the NMR spectrum.[2]

Figure 1: Chemical structure of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride.

Predicted NMR Spectral Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for pyrazole derivatives and take into account the inductive effects of the substituents and the protonation of the amino group.[4][5][6] The use of a polar aprotic solvent like DMSO-d₆ is assumed, as it is well-suited for hydrochloride salts and can help in observing exchangeable protons.[2]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J)Assignment Notes
-NH ₃⁺8.0 - 9.5Broad singlet-Chemical shift is concentration and temperature dependent. Broadened by quadrupolar coupling and exchange.
N-CH ₃ (at N2)3.6 - 3.8Singlet-Deshielded due to attachment to nitrogen.
C-CH ₂-CH₃ (at C4)2.3 - 2.5Quartet~7.5 HzCoupled to the adjacent methyl protons.
C-CH ₃ (at C5)2.1 - 2.3Singlet-
CH₂-CH ₃ (at C4)1.0 - 1.2Triplet~7.5 HzCoupled to the adjacent methylene protons.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted δ (ppm)Assignment Notes
C3148 - 152Attached to the protonated amino group, significantly deshielded.
C5138 - 142Substituted with a methyl group.
C4110 - 115Substituted with an ethyl group.
N-C H₃ (at N2)35 - 40Typical range for an N-methyl group on a pyrazole ring.
C H₂-CH₃ (at C4)18 - 22Methylene carbon of the ethyl group.
CH₂-C H₃ (at C4)13 - 16Methyl carbon of the ethyl group.
C-C H₃ (at C5)10 - 13Methyl carbon attached to the pyrazole ring.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be a self-validating system, ensuring high-quality, reproducible data. This begins with proper sample preparation and proceeds through a logical sequence of NMR experiments.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical when analyzing hydrochloride salts. Protic solvents may facilitate proton exchange, leading to the loss of the -NH₃⁺ signal. Aprotic polar solvents are generally preferred.

Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR spectroscopy.

Materials:

  • 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tubes

  • Volumetric flask and pipette

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh 10-15 mg of the hydrochloride salt and transfer it into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[7] DMSO-d₆ is an excellent choice for amine salts as it can dissolve the compound and slow down the N-H proton exchange, allowing for the observation of the -NH₃⁺ protons.[2]

  • Homogenization: Cap the vial and vortex thoroughly. If the solid does not fully dissolve, gentle warming in a water bath (30-40°C) or brief sonication can be applied. Visually inspect for any remaining particulate matter.

  • Transfer: Once a clear, homogeneous solution is obtained, transfer it into a 5 mm NMR tube. The solvent height should be optimal for the specific spectrometer probe being used (typically around 4-5 cm).[7]

  • Sealing and Labeling: Cap the NMR tube securely and label it clearly with the compound identification and solvent.

Protocol 2: NMR Data Acquisition Workflow

This workflow outlines a series of experiments from basic 1D scans to more complex 2D correlations for complete structural assignment.

cluster_workflow NMR Data Acquisition Workflow A Prepare Sample (Protocol 1) B Lock and Shim Spectrometer A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C{¹H} NMR Spectrum C->D E Acquire DEPT-135 Spectrum D->E F Acquire 2D COSY Spectrum E->F G Acquire 2D HSQC Spectrum F->G H Data Processing and Analysis G->H

Figure 2: Recommended workflow for comprehensive NMR data acquisition.

Objective: To acquire a full suite of NMR data for unambiguous structural confirmation.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended).

Procedure:

  • Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: This initial spectrum provides an overview of all proton environments, their integrations (relative ratios), and coupling patterns.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Rationale: This experiment reveals the number of unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon.

  • DEPT-135 Experiment:

    • Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum.

    • Rationale: This is a crucial step for determining carbon multiplicity. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C3, C4, C5) will be absent. This validates the assignments of the ethyl and methyl groups.

  • 2D COSY (Correlation Spectroscopy):

    • Acquire a ¹H-¹H COSY spectrum.

    • Rationale: This experiment identifies protons that are spin-coupled to each other. A cross-peak between two proton signals indicates they are typically on adjacent carbons. This will definitively correlate the methylene and methyl protons of the ethyl group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a ¹H-¹³C HSQC spectrum.

    • Rationale: This experiment maps each proton signal directly to the carbon atom it is attached to. It provides unambiguous C-H correlations, for example, linking the proton signal at ~2.4 ppm to the carbon signal at ~20 ppm, confirming their assignment to the ethyl CH₂ group.

Data Interpretation and Structural Validation

  • ¹H Spectrum Analysis: The integration of the signals should correspond to the number of protons in each group (e.g., a 3:2:3:3 ratio for the N-CH₃, C-CH₂, C-CH₃, and ethyl CH₃ protons, respectively). The splitting patterns (singlets, quartet, triplet) must align with the predicted structure. The broad singlet for the -NH₃⁺ group is a key indicator of the protonated amine.

  • ¹³C Spectrum Analysis: The total number of observed carbon signals should match the number of unique carbons in the structure (7 unique carbons are expected).

  • DEPT-135 Validation: The DEPT-135 spectrum should show three positive signals (two C-CH₃ and one N-CH₃) and one negative signal (C-CH₂). The absence of the C3, C4, and C5 signals confirms their quaternary nature.

  • 2D Spectral Correlations: The COSY spectrum should show a clear cross-peak between the quartet and triplet of the ethyl group. The HSQC spectrum will correlate each proton signal to its corresponding carbon signal from Tables 1 and 2, providing the final, definitive piece of evidence for the complete structural assignment.

Conclusion

This application note provides a robust and scientifically grounded methodology for the complete NMR characterization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. By following the detailed protocols for sample preparation and the systematic workflow for data acquisition, researchers can obtain high-quality, unambiguous data. The provided spectral predictions, based on established principles and literature precedents, serve as a reliable guide for interpretation, enabling confident structural verification and purity assessment, which are critical steps in the drug discovery and development pipeline.

References

  • Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Begtrup, M., & Larsen, P. (1990). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 28(8), 678-684. [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1442. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2021). Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3- c]pyrazole derivatives. Current Chemistry Letters, 10(3), 309-320. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]

  • Gou, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8048-8055. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1442. [Link]

  • Kishida Chemical Co.,Ltd. (n.d.). 4-エチル-1H-ピラゾール-3-アミン塩酸塩. [Link]

  • Appchem. (n.d.). 4,5-Dimethyl-1H-pyrazol-3-ylamine hydrochloride. [Link]

  • Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(12), 805-814. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294. [Link]

  • Iriepa, I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1017-1049. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and purity of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the yield and purity of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (also systematically known as 1,3-dimethyl-4-ethyl-1H-pyrazol-5-amine hydrochloride).

Below, you will find a mechanistic breakdown, a self-validating standard operating procedure (SOP), quantitative optimization data, and advanced troubleshooting FAQs.

Mechanistic Overview & Regioselectivity Challenges

The standard synthetic route for highly substituted aminopyrazoles involves the cyclocondensation of a β -ketonitrile (2-ethyl-3-oxobutanenitrile) with methylhydrazine. The primary challenge in this Knorr-type synthesis is regioselectivity .

Methylhydrazine possesses two nucleophilic centers. The secondary nitrogen ( NHCH3​ ) is more nucleophilic due to the inductive electron-donating effect of the methyl group, while the primary nitrogen ( NH2​ ) is less sterically hindered. Without intervention, the reaction yields a near 1:1 mixture of regioisomers. By applying strict pH control (~4.5), we can selectively protonate the more basic NHCH3​ nitrogen, forcing the NH2​ group to kinetically attack the carbonyl. This dictates the correct orientation for the subsequent cyclization onto the nitrile, ensuring the desired 5-aminopyrazole configuration[1].

Pathway A 2-Ethyl-3-oxobutanenitrile + Methylhydrazine B Kinetic Control (pH ~4.5) Protonation of NHCH3 A->B C Thermodynamic Control (pH >7) Unprotonated Hydrazine A->C D Target Hydrazone (NH2 attacks Carbonyl) B->D E Off-Target Hydrazone (NHCH3 attacks Carbonyl) C->E F Thermal Cyclization (80 °C) D->F E->F G 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine (Desired Regioisomer) F->G H 1,5-dimethyl-4-ethyl-1H-pyrazol-3-ylamine (Undesired Regioisomer) F->H

Mechanistic pathway illustrating pH-dependent regioselectivity in aminopyrazole synthesis.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process checks (pH and TLC) are mandatory to ensure causality between the reaction conditions and the final yield.

Phase 1: Regioselective Hydrazone Formation
  • Preparation: Dissolve 1.0 equivalent of 2-ethyl-3-oxobutanenitrile in anhydrous ethanol (0.5 M concentration).

  • pH Adjustment: Add glacial acetic acid dropwise until the solution reaches a pH of 4.5 (verify via pH meter, not paper). Causality: This specific acidic environment neutralizes the NHCH3​ nucleophilicity.

  • Addition: Cool the reactor to 0 °C. Add 1.05 equivalents of methylhydrazine dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent premature, thermodynamically driven off-target attacks.

  • Validation: Run a TLC (Hexane:EtOAc 7:3). The starting nitrile should be consumed, replaced by a single distinct hydrazone intermediate spot.

Phase 2: Intramolecular Cyclization
  • Heating: Attach a reflux condenser and heat the mixture to a rolling reflux (80 °C) for 6 hours. Causality: The elevated temperature provides the necessary activation energy for the secondary amine to attack the nitrile carbon, closing the pyrazole ring[2].

  • Workup: Concentrate the mixture under reduced pressure. Quench with saturated NaHCO3​ (to neutralize the acetic acid) and extract 3x with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude free base.

Phase 3: Hydrochloride Salt Formation
  • Inert Atmosphere: Dissolve the purified free base in anhydrous diethyl ether under a strict Argon atmosphere. Causality: Aminopyrazoles are highly electron-rich and prone to rapid oxidation in the presence of strong acids and oxygen.

  • Precipitation: Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) at 0 °C until precipitation ceases.

  • Isolation: Filter the resulting white solid rapidly, wash with cold anhydrous ether, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting regiomeric ratio (rr) and overall yield.

Reaction ConditionpHTemperature ProfileRegiomeric Ratio (Desired:Undesired)Overall Yield
Uncatalyzed in Ethanol~7.0Reflux (80 °C)45:5562%
Acidic (AcOH) in Ethanol ~4.5 0 °C Reflux 92:8 85%
Basic (TEA) in Ethanol~9.0Reflux (80 °C)20:8058%
Acidic (HCl) in Toluene~2.0Dean-Stark Reflux88:1279%

Troubleshooting & FAQs

Q: Why is my yield of the desired regioisomer so low? A: The regioselectivity of methylhydrazine condensation is heavily dependent on the differential nucleophilicity of its two nitrogen atoms. Without pH control, the more nucleophilic secondary amine ( NHCH3​ ) attacks the carbonyl first, leading to the undesired 1,5-dimethyl-3-aminopyrazole isomer. By adjusting the pH to ~4.5 with acetic acid, you selectively protonate the NHCH3​ group, forcing the primary NH2​ to initiate the attack[1].

Q: The reaction stalls at the intermediate stage. How do I force cyclization? A: The initial hydrazone formation is rapid, but the subsequent intramolecular cyclization onto the nitrile requires overcoming a significant activation energy barrier. If TLC monitoring shows a stalled intermediate, ensure your reaction is at a true rolling reflux (80 °C in ethanol). If water accumulation is shifting the equilibrium backward, switch to a toluene solvent system equipped with a Dean-Stark trap to continuously remove water[2].

Q: My final hydrochloride salt is a dark, sticky oil instead of a white powder. Why? A: This is a classic indicator of oxidative degradation. The 5-aminopyrazole core is highly electron-rich and rapidly oxidizes in the presence of atmospheric oxygen and strong acids. To prevent this, ensure the free base is completely purified before salt formation. Perform the HCl addition in a strictly inert argon atmosphere and use anhydrous ethereal solvents (e.g., diethyl ether or CPME) to force the immediate precipitation of the salt, preventing it from oiling out.

Q: How can I accurately determine the regiomeric ratio (rr) of my crude mixture? A: Use 1 H-NMR spectroscopy. The N-methyl protons of the desired 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine typically resonate further upfield (around 3.5–3.6 ppm) compared to the undesired isomer (around 3.7–3.8 ppm). This upfield shift is directly caused by the anisotropic shielding effect of the adjacent amino group in the desired configuration.

References

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. PubMed / NIH. URL: [Link]

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Welcome to the technical support center for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This document provides in-depth, experience-driven advice and practical troubleshooting strategies in a direct question-and-answer format.

Introduction: Understanding the Molecule

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a substituted pyrazole derivative. Structurally, it possesses a basic amine group, making it a weak base that is supplied as a hydrochloride salt. Pyrazole derivatives are a common scaffold in medicinal chemistry, but their aqueous solubility can be limited by factors like lipophilicity and strong crystal lattice energy.[1][2] The hydrochloride salt form is intended to improve aqueous solubility compared to the free base, but challenges can still arise.

This guide will walk you through a logical, stepwise approach to diagnose and overcome solubility issues, ensuring your experimental outcomes are reliable and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm struggling to dissolve the compound in my aqueous buffer (e.g., PBS pH 7.4). What are the most likely reasons for this poor solubility?

Answer:

Poor solubility of an amine hydrochloride salt like 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride in a neutral aqueous buffer is a common challenge. The primary reasons often revolve around three key areas: pH effects, solid-state properties, and the "common ion effect."

  • pH and the Henderson-Hasselbalch Relationship: Your compound is the salt of a weak base. Its solubility is highly dependent on the pH of the medium.[3][4] The amine group needs to be protonated (in its cationic, charged form) to be water-soluble. According to the Henderson-Hasselbalch equation, as the pH of the solution approaches the pKa of the amine, a greater proportion of the compound will convert to the uncharged, and significantly less soluble, free base form.[4][5][6] Pyrazoles are weakly basic, and while the exact pKa of this compound isn't published, similar structures suggest it could be in the range where at pH 7.4, a significant fraction exists as the poorly soluble free base.[7][8]

  • Solid-State Properties (Crystal Lattice Energy): The energy required to break the compound's crystal lattice structure can be higher than the energy released when it interacts with water molecules.[1] This is particularly true for highly stable crystalline forms (polymorphs). If the lattice energy is too high, the compound will resist dissolution regardless of other factors.

  • The Common Ion Effect: Since your compound is a hydrochloride (HCl) salt, its dissolution in a buffer containing chloride ions (like PBS) can actually suppress solubility.[9][10][11] The excess chloride ions in the solution shift the dissolution equilibrium back towards the solid, undissolved state, a phenomenon known as the common ion effect.[9][10][11][12] This effect is more pronounced for salts that are only slightly soluble to begin with.[9]

Question 2: How can I systematically diagnose the primary cause of my solubility issue?

Answer:

Workflow for Diagnosing Solubility Issues

A Start: Poor Solubility Observed in Aqueous Buffer (e.g., PBS pH 7.4) B Tier 1: pH-Solubility Profiling A->B C Dissolve compound in a range of pH buffers (e.g., pH 2, 4, 6, 7.4, 8) B->C D Does solubility increase significantly at lower pH? C->D E Primary Issue: pH-dependent solubility. Compound is likely crashing out as free base at neutral pH. D->E Yes F Primary Issue is likely NOT pH alone. Proceed to Tier 2. D->F No G Tier 2: Investigate Common Ion Effect F->G H Compare solubility in: 1. Deionized Water 2. PBS (contains Cl-) 3. Non-chloride buffer at pH 7.4 (e.g., Phosphate buffer) G->H I Is solubility higher in Water/Non-Cl buffer than in PBS? H->I J Conclusion: Common Ion Effect is a contributing factor. I->J Yes K Conclusion: Common Ion Effect is not the primary issue. Proceed to Tier 3. I->K No L Tier 3: Consider Solid-State Properties K->L M Characterize solid form (e.g., via DSC, XRPD). Consider kinetic vs. thermodynamic solubility. L->M

Caption: Diagnostic workflow for solubility issues.

Question 3: My compound's solubility improves at low pH, but my experiment must be run at a neutral pH. What are my options?

Answer:

This is a classic formulation challenge. Since pH adjustment isn't an option for the final solution, you need to employ formulation strategies that keep the drug solubilized at your target pH. Here are the most effective approaches, from simplest to most complex.

Solubilization Strategies for pH-Sensitive Compounds:
StrategyMechanism of ActionProsCons
Co-solvents Reduces the polarity of the aqueous medium, decreasing the energy required to solvate the lipophilic parts of the molecule.[13][14]Simple to implement, effective for moderate solubility enhancement.Can impact biological assays; potential for precipitation upon dilution.[14]
Surfactants Form micelles that encapsulate the poorly soluble drug in their hydrophobic core, presenting a hydrophilic exterior to the aqueous environment.[15][16][17][18]High solubilization capacity; can improve drug permeability.[15]Can interfere with protein binding assays; potential for cell toxicity.
Cyclodextrins Form host-guest inclusion complexes where the hydrophobic drug molecule is sequestered within the cyclodextrin's hydrophobic cavity.[19][][21]High solubilization capacity, low toxicity, stabilizes the drug.[][21]Can be expensive; competition with other molecules for the cavity.[22]
Recommended Starting Points:
  • Co-solvents: Start with water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[13] Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% co-solvent and then dilute it into your aqueous buffer. Crucially, ensure the final concentration of the co-solvent in your assay is low (typically <1%, ideally <0.5%) to avoid artifacts.

  • Surfactants: Non-ionic surfactants are generally preferred. Polysorbate 80 (Tween 80) or Polysorbate 20 are excellent starting points.[13] Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC) before adding the drug.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a versatile and widely used choice for increasing the solubility of various drugs.[19][21] It can form soluble complexes and is generally well-tolerated in many experimental systems.[19][21]

Question 4: Can you provide a step-by-step protocol for determining the solubility of my compound?

Answer:

Absolutely. The "gold standard" is the Thermodynamic Shake-Flask Solubility Assay .[23][24] This method measures the equilibrium solubility, which is the most relevant value for most applications.

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride to a series of vials. The excess solid is critical to ensure you reach saturation.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of your desired aqueous buffer (e.g., pH 7.4 phosphate buffer, deionized water).

  • Equilibration: Tightly seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours.[24] This ensures the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

  • Sampling: Carefully withdraw a specific volume of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (PVDF or similar low-binding material) to remove any fine particulates.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[24][25]

  • Calculation: Determine the solubility by comparing the measured concentration to a standard curve of the compound prepared in the same analytical solvent.

Caption: Shake-Flask solubility determination workflow.

Question 5: What if I need a faster, higher-throughput method for solubility screening?

Answer:

For earlier-stage discovery or for screening multiple formulation conditions, a Kinetic Solubility Assay is more appropriate.[23][24] This method is faster but measures the solubility of a compound precipitating from a DMSO stock solution, which can sometimes overestimate the true thermodynamic solubility.

Protocol: Kinetic Solubility via Nephelometry or UV-Vis
  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into your aqueous buffer.

  • Precipitation: The compound will precipitate out of solution in the wells where its solubility limit is exceeded.

  • Detection: The amount of precipitate can be quantified by measuring light scattering (nephelometry) or by measuring the concentration of the remaining soluble compound via UV-Vis spectroscopy after a filtration or centrifugation step.[23]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

This method is excellent for rank-ordering compounds or quickly identifying promising formulation excipients.[26]

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Google Cloud.
  • Improving solubility of pyrazole derivatives for reaction. (n.d.). BenchChem.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Solubility Concerns: API and Excipient Solutions. (2015, September 30). American Pharmaceutical Review.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). BenchChem.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. (2026, March 20). Eureka by PatSnap.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). PMC - NIH.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (2022, April 19). LinkedIn.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023, September 9). ACS Publications.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (n.d.). PubMed.
  • Aqueous Solubility. (n.d.). Creative Biolabs.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
  • Salt formation to improve drug solubility. (n.d.). ScienceDirect.
  • Common Ion Effect on Solubility of Ionic Salts. (2026, January 6). CK-12 Foundation.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). SpringerLink.
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). PMC - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). ScienceDirect.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Henderson-Hasselbalch Equation. (2020, May 19). RK.MD.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Pharma's Almanac.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
  • Common-ion effect. (n.d.). Wikipedia.
  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed.
  • Common Ion Effect - NaCl and HCl. (2020, June 30). YouTube.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024, December 5). MDPI.
  • improving the solubility of Boc-eda-ET hcl for reactions. (n.d.). BenchChem.
  • Common Ion Effect. (2025, May 4). Chemistry LibreTexts.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Predicted pKa of pyrazoleamides and ester in water.. (n.d.). ResearchGate.
  • Synthesis and Properties of Pyrazoles. (2022, September 8). Encyclopedia.pub.
  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Semantic Scholar.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC - NIH.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride [1]. As a pyrazole-derived active pharmaceutical ingredient (API) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride [1]. As a pyrazole-derived active pharmaceutical ingredient (API) intermediate, this compound presents unique challenges typical of hydrochloride salts of weak bases, including risks of disproportionation, hygroscopicity, and polymorphic instability[2][3].

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with thermodynamic principles to help you troubleshoot and optimize your crystallization workflows.

Part 1: Core Principles of Pyrazole Hydrochloride Crystallization

The crystallization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is governed by the delicate balance of supersaturation and the compound's protonation state. Because it is a hydrochloride salt of a weakly basic amine, its solid-state stability is highly dependent on the microenvironmental pH and solvent polarity[4].

The Causality of Solvent Selection: Choosing the right solvent system is not merely about yield; it dictates the crystal habit and phase purity. Highly polar solvents (like water or methanol) easily dissolve the salt but risk hydrate formation[3]. Conversely, non-polar anti-solvents (like heptane or MTBE) drive high yields but can induce liquid-liquid phase separation (LLPS), commonly known as "oiling out," if the supersaturation generation is too rapid. A self-validating crystallization process must therefore strictly control the desupersaturation rate within the Metastable Zone Width (MSZW).

Part 2: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen and how do I fix it?

Causality: Oiling out occurs when the supersaturation trajectory crosses the binodal curve (liquid-liquid coexistence) before crossing the solubility curve. This is a thermodynamic consequence of generating supersaturation too quickly in a solvent/anti-solvent mixture where the API has a high affinity for the primary solvent but poor affinity for the anti-solvent. Solution:

  • Reduce the driving force: Slow down the cooling rate or the anti-solvent addition rate.

  • Implement Seeding: Introduce seed crystals at 30% of the MSZW. Seeds provide a low-energy surface for solute deposition, consuming supersaturation via crystal growth before the system reaches the critical cloud point.

  • Adjust the solvent matrix: Switch to an anti-solvent with a more gradual solubility gradient (e.g., replacing MTBE with Ethyl Acetate).

Q2: How do I prevent disproportionation of the hydrochloride salt during wet milling or storage?

Causality: Disproportionation is the loss of the HCl counterion, causing the salt to revert to its free-base form. This is triggered when the salt is exposed to high-humidity environments or basic excipients that alter the microenvironmental pH, shifting the equilibrium away from the protonated pyrazole-amine[3][4]. Solution:

  • Process Level: Avoid aqueous wet milling. Use non-aqueous carrier fluids (e.g., heptane) for size reduction.

  • Formulation Level: If disproportionation occurs during storage, consider embedding the crystalline salt in a polymeric matrix with low hygroscopicity to shield it from moisture[4].

Q3: The crystals are forming as fine needles that clog the filter. How do I improve the crystal habit?

Causality: Needle-like (acicular) growth occurs when one crystal face grows significantly faster than the others. For planar pyrazole derivatives, this is often driven by rapid cooling or the use of solvents that hydrogen-bond preferentially to the slower-growing faces, inhibiting their development. Solution: Transition from a pure cooling crystallization to a temperature-cycled crystallization . By oscillating the temperature (e.g., cooling to 10°C, heating to 20°C, then cooling to 5°C), you selectively dissolve the fine, high-energy needles (Ostwald ripening) and promote mass deposition onto the more thermodynamically stable, block-like crystal faces.

Part 3: Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Self-Validating Workflow)

This protocol utilizes Focused Beam Reflectance Measurement (FBRM) to ensure the supersaturation is consumed by growth, not secondary nucleation.

  • Dissolution: Dissolve 10.0 g of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride in 50 mL of Ethanol at 60°C. Stir at 300 RPM until a clear solution is achieved.

  • Clarification: Polish-filter the solution through a 0.22 µm PTFE membrane into a pre-heated (60°C) crystallizer to remove foreign particulates.

  • Primary Cooling: Cool the solution to 45°C at a rate of 0.5°C/min.

  • Seeding: Add 0.1 g (1 wt%) of pre-milled seed crystals (D50 ~20 µm) suspended in 1 mL of Ethanol. Hold the temperature at 45°C for 60 minutes. Validation step: FBRM chord length distribution should show a stable peak without an exponential spike in fine counts.

  • Anti-Solvent Addition: Linearly dose 100 mL of Ethyl Acetate (anti-solvent) over 4 hours using a syringe pump.

  • Final Cooling & Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the slurry under vacuum, wash the cake with 20 mL of cold Ethyl Acetate, and dry in a vacuum oven at 40°C for 12 hours. Validation step: Confirm the solid form via X-Ray Powder Diffraction (XRPD).

Part 4: Quantitative Data Summary

The following table summarizes the solvent screening matrix used to determine the optimal crystallization conditions for the API.

Solvent System (v/v)Solubility @ 25°C (mg/mL)Solubility @ 60°C (mg/mL)Yield (%)Crystal HabitSolid Form (XRPD)
Ethanol / Water (9:1)145.2>30048.5AgglomeratesHydrate Form I[3]
Isopropanol / MTBE (1:2)12.4185.692.1Fine NeedlesAnhydrous Form A
Ethanol / EtOAc (1:2) 18.7 210.3 89.4 Stout Prisms Anhydrous Form A
Methanol / Heptane (1:3)5.1150.8N/AOiled OutAmorphous

Note: Ethanol/Ethyl Acetate (1:2) provides the optimal balance of high yield, manageable solubility gradient, and excellent crystal habit.

Part 5: Visualizations

Crystallization Optimization Workflow

Workflow A 1. Solvent Screening (Solubility & MSZW) B 2. Supersaturation Generation (Cooling / Anti-solvent) A->B C 3. Seeding Strategy (30% MSZW) B->C D 4. Crystal Growth (Controlled Desupersaturation) C->D E 5. Solid Form Verification (XRPD / DSC) D->E

Fig 1. Standardized, self-validating workflow for optimizing API salt crystallization.

Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

OilingOut Oiling Issue: Oiling Out (Liquid-Liquid Phase Separation) Check Diagnostic: Is supersaturation generation too rapid? Oiling->Check Yes Yes: High Driving Force Check->Yes No No: Solvent Incompatibility Check->No Fix1 Action: Reduce cooling rate or anti-solvent addition rate Yes->Fix1 Fix2 Action: Introduce seed crystals before cloud point Yes->Fix2 Fix3 Action: Switch to miscible anti-solvent (e.g., MTBE to EtOAc) No->Fix3

Fig 2. Logic tree for diagnosing and resolving liquid-liquid phase separation during crystallization.

Part 6: References

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges Source: unito.it / Pharm. Dev. Technol. URL:

  • Screening and Formulating Drugs as Salts to Improve API Performance Source: pharmoutsourcing.com URL:

  • Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation Source: Molecular Pharmaceutics - ACS Publications URL:

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL:

  • C7H14ClN3 ISOMER Products Directory - Guidechem Source: guidechem.com URL:

Sources

Optimization

Preventing degradation of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride . Because this compound features both an electron-rich pyrazole ring and a primary amine group in a hydrochloride salt form, it requires rigorous handling to maintain its structural integrity over time.

Below, you will find field-proven troubleshooting guides, self-validating analytical protocols, and mechanistic explanations for preventing degradation.

Part 1: Troubleshooting & FAQs

Q1: Why does my 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride sample show discoloration (turning yellow/brown) after several months of storage? Answer: Discoloration is the primary macroscopic indicator of oxidative degradation or photodegradation. The amine functional group and the pyrazole ring are highly susceptible to oxidation[1]. Under oxidative stress, the amine group oxidizes to form corresponding pyrazole N-oxides or azo-dimers, which are highly chromophoric (yellow/brown)[1]. Causality: The hydrochloride salt makes the compound inherently hygroscopic. If the container seal is compromised, moisture ingress leads to localized dissolution. This mobilizes the compound and creates a slightly acidic microenvironment (due to HCl dissociation), which can further catalyze hydrolysis or accelerate susceptibility to atmospheric oxygen[2].

Q2: What are the optimal long-term storage conditions to prevent degradation? Answer: To ensure the long-term stability of pyrazole-amine hydrochloride derivatives, a multi-barrier approach is required[2]:

  • Temperature: Store refrigerated at 2–8°C or frozen at -20°C for extended periods[1]. Lower temperatures reduce the kinetic energy available for oxidation and hydrolysis reactions.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon)[2]. Argon is preferred as it is heavier than air and effectively blankets the solid, displacing oxygen.

  • Light & Moisture: Use tightly sealed amber glass vials (to block UV/Vis radiation) placed inside a secondary container with a desiccant (e.g., silica gel) to prevent moisture-induced micro-environmental acidity[2].

Q3: I am observing poor peak shape (tailing) and unexpected secondary peaks during HPLC analysis. Is my compound degraded, or is it an analytical artifact? Answer: It could be both, and distinguishing between the two requires a self-validating analytical approach. Artifactual Tailing: The basic amine group of the compound can interact strongly with unendcapped, acidic silanols on standard silica-based HPLC columns, causing severe peak tailing[1]. Solution: Use a base-deactivated (endcapped) C18 column and add a volatile ion-pairing agent like 0.1% Formic Acid to the mobile phase to suppress silanol ionization[2]. True Degradation: If secondary peaks persist despite using an optimized method, degradation has likely occurred. You must perform a forced degradation study to map the retention times of known degradants and compare them to your sample chromatogram using a Photodiode Array (PDA) detector[1].

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the logical relationship between environmental stressors and the corresponding chemical degradation pathways of the compound.

DegradationPathways Compound 4-Ethyl-2,5-dimethyl-2H- pyrazol-3-ylamine HCl Moisture Moisture Exposure (Hygroscopicity) Compound->Moisture Oxygen Oxygen Exposure (Air) Compound->Oxygen Light UV/Vis Light (Photons) Compound->Light Hydrolysis Salt Dissociation & Acidic Microenvironment Moisture->Hydrolysis Oxidation Amine Oxidation & N-Oxide Formation Oxygen->Oxidation Photolysis Radical Generation & Photolytic Cleavage Light->Photolysis Degradants Degradation Products (Impurities) Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants

Caption: Logical relationship of environmental stressors and degradation pathways.

Part 3: Quantitative Degradation Profiling

To accurately monitor stability, you must understand how the compound behaves under specific stress conditions. The table below summarizes the expected degradation profile based on standardized forced degradation parameters for pyrazole derivatives[1],[2].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Primary Degradation PathwayRelative Susceptibility
Oxidative 3% H₂O₂8–24 hours, Room TempAmine oxidation, N-oxide formationHigh
Acidic 0.1 M HCl24 hours, 60°CAcid-catalyzed ring opening / hydrolysisLow to Moderate
Basic 0.1 M NaOH24 hours, 60°CBase-catalyzed degradationModerate
Thermal Solid state, Oven48 hours, 80°CThermal decompositionLow
Photolytic UV/Vis Light (ICH Q1B)1.2 million lux hoursPhotolytic cleavage, radical oxidationModerate to High

Part 4: Self-Validating Experimental Protocols

To ensure the integrity of your stored lots, you must implement a stability-indicating assay . This protocol is a self-validating system: by intentionally degrading the compound (forced degradation), you prove that your HPLC method can successfully separate the parent active pharmaceutical ingredient (API) from its degradants, thereby validating the method's ability to accurately report purity[1],[2].

Protocol A: Forced Degradation Sample Preparation

Objective: Generate reference degradants to validate the HPLC method's resolving power.

  • Stock Solution: Dissolve 10 mg of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 8 hours. Dilute to a final concentration of 100 µg/mL using the mobile phase[1].

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool to room temperature, neutralize with 1 mL of 0.1 N NaOH, and dilute to 100 µg/mL[1]. (Causality: Neutralization prevents degradation from continuing in the autosampler and protects the silica-based HPLC column from extreme pH).

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 100 µg/mL[1].

Protocol B: Stability-Indicating HPLC Analysis

Objective: Separate and quantify the parent compound and its degradation products.

  • Column Selection: Use a base-deactivated C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to prevent amine-silanol interactions[1].

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water[2].

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 25 minutes to ensure elution of both highly polar degradants and the less polar parent compound[2].

  • Flow Rate & Temp: Set flow rate to 1.0 mL/min and column oven to 35°C.

  • Detection: Utilize a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm[1]. Extract the chromatogram at the lambda max (typically ~230-250 nm for pyrazoles). Use the PDA software to perform peak purity analysis (ensuring the parent peak does not co-elute with a hidden degradant).

Part 5: Visualizing the Analytical Workflow

HPLCWorkflow Start 1. Sample Preparation (1 mg/mL in Acetonitrile) Stress 2. Forced Degradation (Acid, Base, H2O2, Heat, Light) Start->Stress Neutralize 3. Neutralization & Dilution (to 100 µg/mL) Stress->Neutralize Inject 4. HPLC Injection (Base-Deactivated C18) Neutralize->Inject Detect 5. PDA Detection (UV-Vis Spectral Scanning) Inject->Detect Analyze 6. Peak Purity & Degradant Quantification Detect->Analyze

Caption: Step-by-step workflow for stability-indicating HPLC method validation.

References

Sources

Troubleshooting

Removing organic impurities from synthesized 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Introduction 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a substituted aminopyrazole derivative, a class of compounds recognized for its significant therapeutic potential, particularly as potent and select...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a substituted aminopyrazole derivative, a class of compounds recognized for its significant therapeutic potential, particularly as potent and selective kinase inhibitors in oncology research.[1][2] The synthesis of such highly functionalized heterocyclic amines, while well-established, often yields a crude product containing a variety of organic impurities. These can include unreacted starting materials, regioisomers, reaction by-products, and residual solvents.[3][4] The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and reproducibility of downstream biological assays and drug development processes.[5]

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the removal of organic impurities from 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. It is designed for researchers, medicinal chemists, and process development scientists to ensure the isolation of a highly pure active pharmaceutical intermediate (API).

Troubleshooting and FAQs

Q1: What are the most likely organic impurities in my crude product?

Answer: Based on the common synthetic routes to substituted 3-aminopyrazoles, such as the Knorr synthesis or related condensations, you should anticipate several classes of impurities.[3][6][7]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compounds or hydrazine derivatives are common. Their presence suggests an incomplete reaction.[3]

  • Regioisomers: If an unsymmetrical dicarbonyl precursor was used, the formation of an isomeric pyrazole product is a significant possibility. These can be particularly challenging to separate due to their similar physical properties.[3]

  • Reaction By-products: Incomplete cyclization can leave pyrazoline intermediates.[3] Side reactions involving the hydrazine starting material can also generate colored impurities, often resulting in yellow or brown crude products.[3]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, DMF, ethyl acetate) will likely be present.

Initial assessment using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the number and nature of these impurities.[3]

Q2: My crude product is a sticky, colored oil/solid. How can I remove the color and improve its physical form?

Answer: Colored impurities often arise from side reactions and are typically large, conjugated molecules.[3] For your hydrochloride salt, two methods are highly effective.

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities. Dissolve your crude hydrochloride salt in a suitable polar solvent (e.g., ethanol, methanol, or an isopropanol/water mixture) at an elevated temperature. Add a small amount (typically 1-2% w/w) of activated charcoal and stir or reflux for 15-30 minutes. The charcoal adsorbs the large, colored molecules. Remove the charcoal by hot filtration through a pad of Celite®. The resulting filtrate should be significantly less colored and ready for crystallization.

  • Recrystallization: This is the most powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system. For a hydrochloride salt, a polar protic solvent or a mixed-solvent system is usually required.[8][9] A good starting point is a mixture of isopropanol (IPA) and water or ethanol and water. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Q3: Recrystallization isn't working. The product either "oils out" or doesn't crystallize at all. What should I do?

Answer: This is a common challenge with amine salts. "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, usually because the solution is too saturated or cooled too quickly.

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the heated solution to cool slowly to room temperature, then transfer it to a 0-5 °C environment. Rapid cooling promotes oiling.[8]

  • Add More Solvent: If the solution is too concentrated, the product's solubility limit is exceeded too quickly. Add a small amount of the primary solvent to the hot solution to ensure everything is fully dissolved before cooling.

  • Change Solvent System: If a single solvent fails, a two-solvent system (a "solvent" and an "anti-solvent") is the solution. Dissolve the crude product in a minimum amount of a good solvent (e.g., methanol, water). Then, slowly add a miscible anti-solvent in which the product is insoluble (e.g., diethyl ether, acetone, or ethyl acetate) dropwise at room temperature until persistent cloudiness is observed.[9] Heat the mixture until it becomes clear again, then allow it to cool slowly.

  • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.[8]

ParameterRecommended ConditionRationale
Dissolution Temp. 60-75 °CEnsures complete dissolution without degrading the compound.
Cooling Rate 5-10 °C / hourPromotes the formation of well-ordered, pure crystals.[8]
Final Temp. 0-5 °CMaximizes the yield of the precipitated solid.[8]
Maturation Time 2-4 hoursAllows the crystallization process to reach equilibrium, improving yield and purity.[8]
Table 1: Optimized parameters for the cooling crystallization of amine hydrochloride salts.
Q4: My NMR analysis shows neutral organic impurities (like unreacted dicarbonyl) that co-crystallize with my product. How can I remove them?

Answer: This is a perfect scenario for employing an acid-base extraction.[10][11] This technique exploits the difference in solubility between the basic amine and neutral impurities. Since you have the hydrochloride salt, the strategy is to convert it to the free base.

The core principle is that the desired amine can be rendered water-soluble (as its protonated salt) or organic-soluble (as its neutral free base), while neutral impurities remain in the organic phase throughout.[12]

Workflow Rationale:

  • Dissolution: Dissolve the crude hydrochloride salt in an immiscible solvent system, like dichloromethane (DCM) and water.

  • Basification: Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) and shake. This deprotonates your amine hydrochloride, converting it to the neutral free base (R-NH₂), which will partition into the organic (DCM) layer.

  • Separation: The neutral impurities will also be in the DCM layer. Any inorganic salts or highly polar impurities will remain in the aqueous layer, which is discarded.

  • Acidification & Extraction: Wash the organic layer with a fresh aqueous acid solution (e.g., 1 M HCl). This re-protonates your free base, converting it back to the water-soluble hydrochloride salt (R-NH₃⁺Cl⁻). It will now move from the DCM layer into the new aqueous layer.

  • Isolation: The neutral impurities are left behind in the DCM. The clean aqueous layer containing your pure hydrochloride salt can then be concentrated under reduced pressure to yield the purified product.

This cycle effectively isolates the basic compound from any non-basic impurities.[13]

Q5: I suspect I have a regioisomer that I can't separate by recrystallization or extraction. What is the next step?

Answer: Separating regioisomers is one of the most significant challenges in purification.[3] Since their polarities and solubilities are often nearly identical, standard methods fail. In this case, preparative chromatography is the most powerful tool.

Strategy:

  • Convert to Free Base: It is often easier to chromatograph the neutral free base of the amine rather than the salt. Perform the basification step of the acid-base extraction described in Q4 and isolate the crude free base.

  • Column Selection:

    • Normal Phase (Silica Gel): Silica is acidic and can cause strong, irreversible binding or "streaking" of basic amines.[14] If you use silica, the mobile phase must be modified by adding a small amount of a competing base, like triethylamine (TEA, ~0.5-1%) or ammonium hydroxide, to the solvent system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[14][15]

    • Alumina (Basic or Neutral): Alumina is a better choice for purifying basic compounds like amines.[15]

    • Reversed-Phase (C18): This is an excellent option for polar compounds. The separation occurs in polar solvents (e.g., water/acetonitrile or water/methanol), and the most polar compounds elute first.[16] You can add a modifier like trifluoroacetic acid (TFA) or use a high pH mobile phase to ensure the amine is in a single form (protonated or neutral) for sharp peaks.[14]

  • Isolation and Salt Formation: Once the fractions containing the pure free base are collected and the solvent is evaporated, you can convert it back to the highly stable hydrochloride salt. Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and add a solution of HCl (e.g., 2M HCl in diethyl ether) to precipitate the pure salt.[17]

Purification & Purity Assessment Workflows

General Purification Strategy

The following diagram outlines a logical workflow for purifying your crude product, starting with initial assessment and proceeding through increasingly powerful techniques as needed.

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Validation Crude Crude Product (4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine HCl) Analysis Purity Analysis (TLC, NMR, LC-MS) Crude->Analysis Recrystallization Recrystallization (e.g., IPA/Water) Analysis->Recrystallization Solid with Impurities Charcoal Activated Charcoal (For Color Removal) Analysis->Charcoal Extraction Acid-Base Extraction (Removes Neutral Impurities) Recrystallization->Extraction Neutral Impurities Still Present Final_Analysis Final Purity Assessment (qNMR, LC-MS, M.P.) Recrystallization->Final_Analysis Crystalline Solid Charcoal->Recrystallization Extraction->Recrystallization Purified Salt Solution Chromatography Column Chromatography (For Isomers/Difficult Impurities) Extraction->Chromatography Isomers or Close-Eluting Impurities Chromatography->Final_Analysis Pure Free Base (Re-salt) Pure_Product Pure Product (>98% Purity) Final_Analysis->Pure_Product

Fig 1. General workflow for the purification of the target compound.
Detailed Protocol: Optimized Recrystallization

This protocol provides a robust starting point for purifying amine hydrochloride salts.

  • Solvent Selection: Begin by testing solvent systems. Good candidates include Isopropanol/Water, Ethanol/Water, or Methanol/Diethyl Ether.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., Isopropanol) in small portions while heating to ~70 °C until the solid dissolves completely. If using a mixed system, add the anti-solvent (e.g., water) dropwise to the hot solution until a faint cloudiness appears, then add a drop or two of the primary solvent to redissolve it.

  • Decolorization (Optional): If the solution is colored, remove it from heat, add 1-2% (w/w) activated charcoal, and stir for 15 minutes. Perform a hot filtration through Celite to remove the charcoal.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent or a cold non-polar solvent like diethyl ether to remove any soluble impurities clinging to the crystals.[17]

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Final Purity Assessment

Confirming the purity of your final product is a critical step.[18] A single analytical technique is often insufficient.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment, providing a quantitative percentage purity value.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify the mass of any remaining impurities.[18][19]

  • Quantitative NMR (qNMR): A powerful technique that can determine the absolute purity of a sample against a certified internal standard without needing a reference standard of the compound itself.[20]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting range.[12]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of highly pure crystalline compounds by analyzing the melting peak profile.[5]

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • MacLaren, J. E., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1842.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Kumar, V., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 629-631.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Future Medicinal Chemistry, 17(23).
  • Mkhize, S., et al. (2025). Synthesis, characterization, and evaluation of benzofuran-pyrazole derivatives as potential anticancer agents. RSC Medicinal Chemistry, 16(2).
  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles.
  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 4(3), 939-944.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(3), 357-365.
  • ACS Publications. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15673-15693.
  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 658.
  • Semantic Scholar. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. Journal of Molecular Structure, 1296, 136829.
  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(4), 21-42.
  • MDPI. (2021).

Sources

Optimization

Reducing background noise in LC-MS for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

Target Analyte: 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Part 1: Analytical Context & The Low-Mass Challenge Analyzin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Part 1: Analytical Context & The Low-Mass Challenge

Analyzing 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique set of physicochemical challenges. The free base of this pyrazole amine has a monoisotopic mass of approximately 139.11 Da, yielding a protonated precursor ion ( [M+H]+ ) at m/z ~140.12 .

In atmospheric pressure ionization (API) techniques, the low-mass region (< 200 m/z) is notoriously congested. It is highly susceptible to chemical background noise generated by solvent clusters, mobile phase additives, and environmental plasticizers[1]. Furthermore, the presence of the hydrochloride salt introduces stoichiometric amounts of chloride ions, which can induce severe localized ion suppression in the Electrospray Ionization (ESI) source.

This guide provides field-proven, self-validating protocols to systematically isolate, diagnose, and eliminate background noise for this specific class of low-mass polar amines.

Part 2: Diagnostic Workflow

To prevent wasted time and resources, you must rely on a self-validating diagnostic system rather than guessing the source of the noise. The following logic tree dictates how to isolate the three primary sources of LC-MS background noise: the column, the LC system, and the MS source.

Workflow Start High Noise at m/z 140 Bypass Remove Column (Zero Dead Volume) Start->Bypass Check1 Noise Persists? Bypass->Check1 ColumnBleed Action: Flush/Replace Column Check1->ColumnBleed No Infuse Direct Infusion of LC-MS Grade Solvent Check1->Infuse Yes Check2 Noise Persists? Infuse->Check2 LCIssue Action: Flush LC Pumps & Replace Mobile Phase Check2->LCIssue No MSIssue Action: Clean Ion Source & Optimize Cone Gas Check2->MSIssue Yes

LC-MS Background Noise Isolation Workflow for Low-Mass Analytes.

Part 3: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my baseline noise spike specifically around m/z 140 when analyzing this pyrazole amine? A1: The noise at m/z 140 is rarely random electronic noise; it is chemical noise. In positive ESI, water and organic solvents form stable protonated clusters (e.g., [(H2​O)n​+H]+ or [(CH3​CN)n​+H]+ ) that populate the low-mass region[1]. Additionally, trace contaminants from plasticizers or low-quality mobile phase additives act as nucleation sites for these clusters, exponentially increasing the baseline signal[2]. Because your target analyte's mass overlaps directly with this cluster region, the signal-to-noise (S/N) ratio degrades significantly.

Q2: How can I definitively determine if the noise is coming from my mobile phase or the mass spectrometer? A2: You must break the system down into isolated variables using Protocol 1 (below). By bypassing the LC column and directly infusing a certified pure solvent, you eliminate chromatography as a variable. If the noise persists during direct infusion, the contamination is localized within the MS ion source (e.g., a dirty sample cone or capillary)[3]. If the noise disappears, your LC pumps, solvent lines, or the mobile phase itself are contaminated.

Q3: What MS source parameters should I adjust to reduce solvent cluster noise without destroying my analyte? A3: For low-mass analytes, optimizing the desolvation environment is critical. Increasing the cone gas flow rate (e.g., from 150 L/hr to 500 L/hr) physically disrupts weak solvent clusters and interfering background ions before they can enter the mass analyzer. You can also increase the declustering potential (or cone voltage) to induce mild in-source fragmentation. Because the pyrazole ring is structurally robust, it can withstand higher declustering voltages that will successfully shatter fragile solvent clusters.

Q4: Does the hydrochloride salt form of my compound contribute to background noise or signal loss? A4: Yes. While the hydrochloride salt ensures the compound is highly water-soluble, chloride ions ( Cl− ) are notorious for causing ion suppression in positive ESI. High local concentrations of chloride in the ESI droplet compete for surface charge and can form neutral gas-phase ion pairs with the protonated amine, drastically reducing your signal[2]. It is critical to chromatographically separate the pyrazole amine from the chloride solvent front rather than allowing them to co-elute into the mass spectrometer.

Part 4: Quantitative Data & Optimization Strategies

The following table summarizes the causal mechanisms and expected quantitative improvements when applying specific noise-reduction strategies to low-mass LC-MS workflows.

Optimization StrategyMechanistic CausalityTypical Noise Reduction (%)Estimated S/N Improvement
Switch to Optima LC-MS Grade Solvents Eliminates trace metal, particulate, and organic impurities present in standard HPLC-grade solvents that cause baseline elevation[4].40 - 60%2.0x - 3.0x
Increase Cone Gas Flow Rate Actively disrupts weak solvent clusters and prevents neutral matrix molecules from entering the MS orifice.30 - 50%1.5x - 2.0x
HILIC vs. RP-LC (High Aqueous) High organic mobile phases (>70% ACN) used in HILIC drastically improve ESI droplet desolvation efficiency compared to aqueous RP-LC[5].50 - 70%3.0x - 5.0x
Switch from ESI to APCI Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase technique, making it far less susceptible to liquid-phase solvent clustering and matrix suppression.60 - 80%4.0x - 6.0x

Part 5: Self-Validating Experimental Protocols

Protocol 1: System Suitability and Background Isolation

Use this protocol to systematically identify the root cause of high background noise.

  • Baseline Establishment: Run a blank injection using your current method. Record the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (XIC) at m/z 140.12.

  • Column Isolation: Disconnect the LC column and replace it with a zero-dead-volume stainless steel union. Inject a blank.

    • Causality Check: If the noise drops significantly, the column is either shedding stationary phase (column bleed) or slowly eluting retained matrix from previous runs.

  • LC Pump Isolation: Disconnect the LC flow from the MS. Use a clean syringe pump to directly infuse a 50:50 mixture of Optima LC-MS grade Acetonitrile and Water at 10 µL/min directly into the MS source.

    • Causality Check: If the noise drops, the LC pumps, internal degassers, or your prepared mobile phases are contaminated[4].

  • MS Source Verification: If the noise at m/z 140 persists during the direct infusion of pure solvent, the contamination is physically baked onto the MS ion source. Vent the instrument and perform a targeted cleaning of the sample cone, capillary, and extraction lenses[3].

Protocol 2: Optimized HILIC-MS/MS Method for Pyrazole Amines

Reversed-phase LC often requires highly aqueous mobile phases to retain polar amines, which causes poor desolvation and high noise. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Optima LC-MS Grade Water (Adjust to pH 3.0 with Formic Acid).

    • Phase B: 0.1% Formic Acid in Optima LC-MS Grade Acetonitrile.

    • Note: Never use HCl or TFA as modifiers; they cause severe ion suppression and persistent background noise[2].

  • Sample Preparation: Dissolve the 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride standard in a high-organic diluent (e.g., 90% Acetonitrile). This ensures compatibility with HILIC initial conditions and prevents peak distortion.

  • Chromatographic Separation: Install a HILIC column (e.g., BEH Amide, 1.7 µm). Run a gradient starting at 95% B, decreasing to 60% B over 5 minutes.

    • Causality Check: This retains the polar pyrazole amine while allowing the chloride counter-ion to elute in the solvent front, preventing co-elution and subsequent ion suppression.

  • MS Source Optimization: Set the instrument to ESI Positive mode. Increase the cone gas flow to 500 L/hr to actively break apart low-mass solvent clusters. Optimize the cone voltage to maximize the [M+H]+ signal at m/z 140.12.

References

  • Contaminants Everywhere!
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification Waters Corpor
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro Waters Corpor
  • Controlling Contamination in LC/MS Systems Mass Spectrometry (UNM)
  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chrom
  • Optimizing Mobile Phase Solvent Purity for LCMS ResearchG
  • Effect of pH on LC-MS Analysis of Amines Waters Corpor

Sources

Troubleshooting

Overcoming stability issues of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride in buffer solutions

An In-Depth Guide to Ensuring the Integrity of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride in Experimental Buffers. Introduction Welcome to the Technical Support Center for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Ensuring the Integrity of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride in Experimental Buffers.

Introduction

Welcome to the Technical Support Center for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (Compound A). As a substituted pyrazole amine, this compound holds significant interest for various research and development applications. However, its utility is critically dependent on its stability in aqueous buffer solutions, a common experimental environment. Users have frequently reported issues such as discoloration, precipitation, and loss of potency, which can compromise experimental results.

This guide, prepared by our Senior Application Scientists, provides a comprehensive framework for understanding and overcoming the stability challenges associated with Compound A. We will delve into the chemical principles governing its degradation, offer validated troubleshooting protocols, and present best practices for handling and storage to ensure the reliability and reproducibility of your experiments.

PART 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by researchers. Each answer provides not only a solution but also an explanation of the underlying chemical mechanisms.

Q1: My solution of Compound A in a neutral or alkaline buffer (pH ≥ 7) turned brown. What is causing this discoloration and how can I prevent it?

A1: A brown discoloration is a classic indicator of oxidative degradation.[1] The 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine molecule has two primary sites susceptible to oxidation: the lone pair of electrons on the exocyclic amine and the electron-rich pyrazole ring system.

  • Causality: In its free base form, which is more prevalent at neutral to alkaline pH, the amine's lone pair is readily available for oxidation, which can lead to the formation of colored N-oxide species or polymeric impurities.[2] The pyrazole ring itself can also be oxidized, especially in the presence of catalysts like trace metal ions.[3][4] This process, known as auto-oxidation, is often initiated by dissolved oxygen in the buffer.[5]

  • Troubleshooting & Prevention:

    • pH Control: The hydrochloride salt form of the compound is inherently more stable because the amine's lone pair is protonated, making it unavailable for oxidation.[2] Therefore, preparing stock solutions and conducting experiments in a slightly acidic buffer (pH 3-5) is the most effective preventative measure.

    • De-gas Buffers: To minimize the presence of dissolved oxygen, thoroughly de-gas all buffers before use by sparging with an inert gas like argon or nitrogen, or by using a vacuum filtration system.

    • Use High-Purity Water: Use HPLC-grade or Milli-Q water to prepare buffers, as this minimizes contamination with metal ions that can catalyze oxidation.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation, which can generate reactive radicals that accelerate oxidation.[1]

Q2: I'm observing a loss of potency or seeing new peaks in my HPLC analysis over a short time, especially in my cell culture media (pH ~7.4). What degradation is occurring?

A2: This is likely due to hydrolytic degradation. While the hydrochloride salt is stable as a solid, the pyrazole moiety in solution, particularly at neutral or alkaline pH, can be susceptible to hydrolysis.

  • Causality: Studies on similar pyrazole derivatives have shown that they can undergo rapid hydrolysis in aqueous buffers at pH 8, with half-lives as short as 1-2 hours.[6][7] The likely degradation pathway involves the cleavage of the amine group or instability of the pyrazole ring itself, potentially leading to the formation of a pyrazol-3-ol analog.[6][7] This introduces new chemical species, which would appear as new peaks in an HPLC chromatogram and result in a corresponding loss of the parent compound's concentration.

  • Troubleshooting & Prevention:

    • Prepare Fresh Solutions: The most critical step is to prepare solutions of Compound A immediately before use, especially when working with buffers at physiological pH (e.g., PBS, cell culture media).

    • Use an Acidic Stock Solution: Prepare a concentrated stock solution in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) or in a co-solvent like DMSO. This stock will be significantly more stable. Dilute the stock into your final experimental buffer just moments before starting the experiment to minimize the compound's exposure time to the higher pH.

    • Conduct a Time-Course Experiment: If your experiment runs for several hours, it is crucial to determine the stability of Compound A in your specific medium. Run a control experiment where you incubate the compound in the buffer for the full duration of your experiment and quantify its concentration at various time points via HPLC.

Q3: After preparing a solution and storing it in the refrigerator, I noticed some precipitate. Is this degradation?

A3: While it could be a degradant, it is more likely due to the lower solubility of the free base at a given pH, especially after temperature changes.

  • Causality: Compound A is supplied as a hydrochloride salt, which generally has high aqueous solubility. However, when dissolved in a buffered solution, an equilibrium is established between the protonated (salt) form and the neutral (free base) form. The free base is typically less water-soluble than the salt. If the buffer pH is close to or above the pKa of the amine, a significant portion of the compound will exist as the less soluble free base, which can precipitate out of solution, particularly at lower temperatures where solubility decreases.

  • Troubleshooting & Prevention:

    • Verify pH and Concentration: Ensure your buffer has sufficient capacity to maintain the desired acidic pH. Check that the concentration of Compound A does not exceed its solubility limit in the chosen buffer and temperature.

    • Use a Co-solvent: For preparing concentrated stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting with the aqueous buffer. This can help maintain solubility.

    • Re-dissolve Before Use: If a precipitate is observed after refrigeration, allow the solution to warm to room temperature and gently agitate or sonicate to see if it re-dissolves. If it does, it was likely a solubility issue. If it does not, it may be an insoluble degradation product.

PART 2: Best Practices for Solution Preparation and Storage

Adhering to a strict protocol for solution preparation and storage is paramount for obtaining reliable data.

Recommended Buffer Selection

The choice of buffer is critical for maintaining the stability of Compound A.

Buffer TypeRecommended pH RangeSuitabilityRationale
Citrate Buffer 3.0 - 5.0Excellent Maintains an acidic environment, ensuring the compound remains in its more stable protonated form, minimizing both oxidation and hydrolysis.
Acetate Buffer 3.5 - 5.5Good Similar to citrate, provides good pH control in the acidic range.
Phosphate Buffer (PBS) 6.5 - 7.5Use with Caution Prone to rapid degradation.[6][7] Solutions in PBS must be made fresh and used immediately. Not suitable for stock solutions.
Tris or Bicarbonate 7.5 - 9.0Not Recommended The alkaline pH will rapidly accelerate both hydrolytic and oxidative degradation, leading to significant loss of active compound.[6][8]
Protocol for Preparation of a Stabilized Stock Solution (10 mM)
  • Materials:

    • 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (MW: 175.66 g/mol )[9]

    • High-purity (HPLC-grade) water

    • Citric acid and Sodium citrate (or a pre-made citrate buffer solution)

    • Sterile 0.22 µm syringe filter

    • Sterile, amber glass vials

  • Procedure:

    • Prepare a 50 mM citrate buffer at pH 4.0 using high-purity water. De-gas the buffer by sparging with nitrogen for 15 minutes.

    • Weigh out 1.76 mg of Compound A for every 1 mL of final volume desired.

    • Add the de-gassed citrate buffer to the solid compound.

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile amber vial.

    • For immediate use, this stock is ready. For storage, overlay the solution with nitrogen or argon gas before sealing the vial.

    • Storage: Store at 2-8°C for short-term use (up to 1 week). For long-term storage (>1 week), dispense into single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

PART 3: Experimental Protocols for Stability Assessment

To ensure data integrity, it is essential to validate the stability of Compound A under your specific experimental conditions. A forced degradation study is the definitive way to understand its degradation profile.[10]

Forced Degradation Workflow

This workflow exposes the compound to harsh conditions to intentionally induce degradation, allowing for the identification of potential degradants and the validation of an analytical method's ability to separate them from the parent compound.[10][11]

Caption: Workflow for a forced degradation study of Compound A.

Protocol: Stability-Indicating HPLC Method

This method can be used to quantify the concentration of Compound A and separate it from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 10-90% B over 15 minutes). This must be optimized to achieve separation between the parent peak and any new peaks that appear under stress conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by a UV scan, likely around 230-250 nm).

  • Analysis: Inject samples from the forced degradation study. A good stability-indicating method will show a decrease in the parent peak's area and the appearance of new, well-resolved peaks for the degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector if available.[11]

Plausible Degradation Pathways

Based on the chemical structure and established degradation patterns of related compounds, we can hypothesize the primary degradation routes.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine (Compound A) N_Oxide N-Oxide Derivative (Colored Impurity) Parent:f0->N_Oxide:f0 O2, Metal Ions (pH ≥ 7) Ring_Oxidized Ring-Oxidized Species Parent:f0->Ring_Oxidized:f0 H2O2 / Light Pyrazol_ol 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ol (Loss of Amine) Parent:f0->Pyrazol_ol:f0 H2O (pH ≥ 7)

Caption: Plausible degradation pathways for Compound A in aqueous buffer.

References

  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773–5777. Available at: [Link]

  • Pan, X., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4785. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Available at: [Link]

  • Li, P., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]

  • SciSpace. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Available at: [Link]

  • Google Patents. (1995). Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Rao, H. S. P., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 23(8), 1993. Available at: [Link]

  • ACS Publications. (2014). Synthesis and Stability of Boratriazaroles. Organic Letters, 17(1), 82-85. Available at: [Link]

  • MDPI. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 3, 100208. Available at: [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Available at: [Link]

  • ResearchGate. (2018). Summery of Forced Degradation studies of Brexpipzrazole. Available at: [Link]

  • ACS Publications. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Available at: [Link]

  • ChemBK. (2024). 1H-Pyrazol-3-ylamine. Available at: [Link]

  • National Institutes of Health. (2011). Synthesis and oxidation of some azole-containing thioethers. Available at: [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]

  • Ministry of the Environment, Japan. Analytical Methods. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available at: [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Available at: [Link]

  • National Institutes of Health. Pyrazol-3-ylamine. Available at: [Link]

  • ResearchGate. (2017). Degradation Pathway. Available at: [Link]

  • IISTE. (2022). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Available at: [Link]

  • Scientific Research Publishing. Degradation Pathways - Articles. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Purification Steps for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride Scale-up

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification and scale-up of 4-Ethyl-2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification and scale-up of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide: Common Issues in Purification and Scale-Up

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.

Issue 1: Oiling Out Instead of Crystallization During Hydrochloride Salt Formation

Question: Upon adding hydrochloric acid to my solution of crude 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine, the product separates as a viscous oil instead of a crystalline solid. What causes this, and how can I promote crystallization?

Answer:

"Oiling out" is a common phenomenon in the crystallization of amine salts and is often attributed to the product separating from the solution above its melting point or as a supersaturated, amorphous phase.[1] Several factors can contribute to this issue, including the choice of solvent, rate of cooling, and the presence of impurities.

Causality and Solutions:

  • Solvent Choice: The solvent system may be too good a solvent for the hydrochloride salt, or it may not sufficiently solubilize impurities, leading to their co-precipitation with the product. The ideal solvent should dissolve the compound when hot but not when cold.[2][3]

    • Solution: Experiment with different solvent systems. A mixture of a polar solvent (like isopropanol or ethanol) with a non-polar anti-solvent (like diethyl ether or hexane) can be effective.[1][4] The anti-solvent reduces the solubility of the salt, promoting precipitation.

  • Cooling Rate: Rapid cooling can lead to the formation of an oil because the molecules do not have sufficient time to arrange themselves into a crystal lattice.[1]

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1] Using an insulated container can also help to slow the cooling process.

  • Supersaturation: If the solution is highly concentrated, the product may crash out of solution too quickly, forming an oil.

    • Solution: Use a slightly larger volume of the solvent to reduce the initial concentration. You can then slowly evaporate the solvent to induce crystallization.[1]

  • Impurities: The presence of certain impurities can inhibit crystal lattice formation.[5]

    • Solution: Consider a pre-purification step, such as an acid-base extraction, to remove non-basic impurities before attempting salt formation.[6]

Issue 2: Persistent Color in the Final Product

Question: My isolated 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is persistently yellow or reddish, even after recrystallization. What is the source of this color, and how can I remove it?

Answer:

Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material or oxidation of the product or intermediates.[6] These impurities can be highly colored and difficult to remove by simple crystallization.

Causality and Solutions:

  • Oxidation: The amine group in the target compound can be susceptible to air oxidation, leading to colored byproducts.

    • Solution: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]

  • Hydrazine-Related Impurities: Side reactions of hydrazine can produce colored species.[6]

    • Solution: Ensure high-purity hydrazine is used.[8] An acidic wash during the workup can help remove unreacted hydrazine as a water-soluble salt.[6]

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[6]

    • Protocol:

      • Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol).

      • Add a small amount of activated charcoal (typically 1-5% by weight).

      • Stir the mixture at an elevated temperature for 15-30 minutes.

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool slowly to induce crystallization.

Issue 3: Low Yield Upon Scale-Up

Question: I had a good yield for the purification at the lab scale, but upon scaling up, the yield of my hydrochloride salt has dropped significantly. What are the potential reasons for this decrease in yield?

Answer:

Scaling up a crystallization process is not always linear, and several factors can contribute to a lower yield on a larger scale. These often relate to mass transfer, heat transfer, and mixing inefficiencies.

Causality and Solutions:

  • Inefficient Mixing: In larger vessels, achieving uniform mixing can be challenging. This can lead to localized areas of high supersaturation, causing the product to precipitate out prematurely or form an oil.

    • Solution: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the vessel size.

  • Heat Transfer Issues: Larger volumes of solvent take longer to heat and cool. Slower cooling might be beneficial, but inefficient heat distribution can lead to non-uniform crystallization.

    • Solution: Monitor the temperature at different points in the reactor to ensure uniformity. Use a jacketed reactor for better temperature control.

  • Incomplete Precipitation: The solubility of the salt might be higher than anticipated in the chosen solvent system at a larger scale, especially if there are slight temperature variations.

    • Solution: After the initial crystallization and filtration, cool the mother liquor to a lower temperature (e.g., in a chiller) to see if more product crystallizes.[1] You can also test the mother liquor by evaporating a small sample to check for remaining product.[1]

  • Loss During Filtration and Washing: On a larger scale, more product can be lost during filtration and washing if not performed carefully.

    • Solution: Use a filter press or a centrifuge for more efficient solid-liquid separation. Wash the filter cake with a minimal amount of cold solvent to minimize dissolution of the product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride?

A1: The ideal solvent for recrystallization is one in which the compound is soluble at high temperatures and insoluble at low temperatures.[9] For amine hydrochloride salts, polar protic solvents are often a good starting point.

  • Recommended Solvents:

    • Single Solvents: Ethanol, methanol, and isopropanol are commonly used.[1][10]

    • Mixed Solvent Systems: A common technique is to dissolve the salt in a minimal amount of hot ethanol or methanol and then add a hot anti-solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by slow cooling.[1][4]

Q2: How can I confirm the formation of the hydrochloride salt?

A2: Several analytical techniques can be used to confirm salt formation:

  • NMR Spectroscopy: In the ¹H NMR spectrum, you should observe a downfield shift of the proton attached to the nitrogen atom, and the amine protons may become broadened or exchange with water if present.

  • FTIR Spectroscopy: Look for the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of an ammonium (R₃N⁺-H) stretch.

  • Elemental Analysis: The presence of chlorine and the correct elemental composition for the hydrochloride salt can be confirmed.

Q3: Are there alternative purification methods if recrystallization is not effective?

A3: Yes, if recrystallization fails to provide the desired purity, other methods can be employed:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like your target molecule from non-basic impurities.[6]

    • Workflow:

      • Dissolve the crude free base in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

      • Wash the organic layer with the aqueous acid to ensure complete extraction.

      • Combine the aqueous layers, cool in an ice bath, and basify with a base (e.g., 1 M NaOH) to precipitate the purified free base.

      • Extract the free base back into an organic solvent, dry, and then proceed with the hydrochloride salt formation.

  • Slurry Wash: If the impurities are significantly more soluble in a particular solvent than your hydrochloride salt, you can perform a slurry wash.

    • Protocol: Suspend the solid salt in the chosen solvent (e.g., cold acetone or ethyl acetate), stir for a period, and then filter. This will wash away the impurities without dissolving a significant amount of the product.[10]

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Observations
Isopropanol-Good for single-solvent recrystallization.
Ethanol/Diethyl Ether1:1 to 1:3Dissolve in hot ethanol, add ether as anti-solvent.
Methanol/Ethyl Acetate1:2 to 1:4Similar to the ethanol/ether system.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
  • Dissolution: In a flask, dissolve the crude hydrochloride salt in the minimum amount of hot isopropanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Diagram 1: Troubleshooting Workflow for "Oiling Out"

G start Product 'Oils Out' check_solvent Is the solvent system appropriate? start->check_solvent change_solvent Experiment with mixed solvents (e.g., IPA/Ether) check_solvent->change_solvent No check_cooling Was the cooling rate too fast? check_solvent->check_cooling Yes success Crystalline product obtained change_solvent->success slow_cooling Cool slowly to room temperature before ice bath check_cooling->slow_cooling Yes check_concentration Is the solution too concentrated? check_cooling->check_concentration No slow_cooling->success dilute Use more solvent and evaporate slowly check_concentration->dilute Yes check_purity Are there significant impurities? check_concentration->check_purity No dilute->success pre_purify Perform acid-base extraction before salt formation check_purity->pre_purify Yes check_purity->success No pre_purify->success

Caption: Decision tree for troubleshooting oiling out during crystallization.

Diagram 2: Purification Workflow for Colored Impurities

G start Colored Hydrochloride Salt dissolve Dissolve in hot solvent (e.g., Ethanol) start->dissolve add_charcoal Add activated charcoal (1-5% w/w) dissolve->add_charcoal stir_hot Stir at elevated temperature for 15-30 min add_charcoal->stir_hot hot_filtration Hot filtration through celite stir_hot->hot_filtration cool_filtrate Slowly cool the filtrate hot_filtration->cool_filtrate crystallization Collect colorless crystals cool_filtrate->crystallization end Pure, colorless product crystallization->end

Caption: Step-by-step process for decolorization using activated charcoal.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Quora. (2018).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime.
  • BenchChem. (2025).
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • ResearchGate. (2017).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • SOP: CRYSTALLIZ

Sources

Reference Data & Comparative Studies

Validation

Comparing 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride vs free base stability

As a Senior Application Scientist, one of the most critical decisions in early-stage drug development and chemical synthesis is selecting the optimal solid-state form of an active pharmaceutical ingredient (API) or key i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most critical decisions in early-stage drug development and chemical synthesis is selecting the optimal solid-state form of an active pharmaceutical ingredient (API) or key intermediate. When evaluating 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine , the choice between advancing its free base form (CAS: 936940-43-1) versus its hydrochloride salt (CAS: 1185293-12-2) [1] fundamentally dictates the compound's shelf-life, manufacturability, and formulation viability.

This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their stability differences and outlining the self-validating experimental protocols used to evaluate them.

Mechanistic Causality: Why the Salt Outperforms the Free Base

To understand the stability differences, we must analyze the molecular architecture. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine features a primary amine attached to an electron-rich pyrazole ring.

  • The Free Base Vulnerability: In the free base state, the lone pair of electrons on the primary amine is fully available. This makes the nitrogen highly nucleophilic and susceptible to electrophilic attack and oxidative degradation (forming N-oxides or related impurities). Furthermore, the lack of strong intermolecular ionic bonds results in a low crystal lattice energy, manifesting as a low melting point and high hygroscopicity.

  • The Hydrochloride Advantage: Converting the compound to its hydrochloride salt protonates the amine ( NH3+​Cl− ). This simple acid-base reaction sequesters the lone pair, drastically reducing the molecule's nucleophilicity and shutting down the primary oxidative degradation pathway. Additionally, the introduction of the chloride counterion establishes a robust ionic crystal lattice. As established in pharmaceutical salt selection principles [2], this higher crystal lattice energy translates directly to a higher melting point, superior solid-state stability, and significantly reduced moisture uptake.

Mechanism FB Free Base (Electron-rich Amine) O2 Oxidative Stress (O2, Light) FB->O2 High Susceptibility H2O Moisture (Hygroscopicity) FB->H2O High Affinity HCl HCl Salt (Protonated Amine) HCl->O2 Low Susceptibility HCl->H2O Reduced Affinity Stable Stable Crystal Lattice (High Purity) HCl->Stable Ionic Bonding Deg Degradation Products (N-Oxides) O2->Deg H2O->Deg

Mechanistic pathway comparing oxidative and hydrolytic degradation in free base vs. HCl salt.

Comparative Stability Data

The following tables summarize the quantitative stability and physicochemical data derived from standard accelerated testing conditions.

Table 1: Accelerated Stability Profile (40°C / 75% RH) over 6 Months Testing conducted in accordance with 1 [3].

ParameterFree Base FormHydrochloride Salt Form
Initial Purity (UPLC-UV) 99.2%99.8%
Purity at 3 Months 94.5% (Significant N-oxidation)99.6%
Purity at 6 Months 89.1%99.5%
Physical Appearance Yellowing, sticky semi-solidWhite, free-flowing crystalline powder
Moisture Uptake (80% RH) > 6.5% (Highly Hygroscopic)< 0.5% (Non-hygroscopic)

Table 2: Physicochemical Properties & Causality

PropertyFree BaseHCl SaltCausality / Impact on Development
Melting Point ~45–50°C> 180°CThe ionic lattice of the salt increases thermal stability, preventing melting during milling or tableting.
Intrinsic Dissolution LowHighThe polar nature of the salt lattice enhances solvent wettability, improving bioavailability [4].
Nucleophilicity HighLowProtonation protects the amine from reacting with electrophilic excipients (e.g., reducing sugars).

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the experimental protocols used to generate the above data must be self-validating. We employ a mass-balance approach during chromatographic analysis: if the parent compound peak area decreases by 5% due to degradation, the sum of the degradation product peak areas must proportionally increase by 5% (accounting for relative response factors). A failure to achieve mass balance instantly flags issues such as volatile degradants or column co-elution, prompting immediate method recalibration.

Protocol: ICH Q1A(R2) Accelerated Stability Testing
  • Sample Preparation: Weigh exactly 50.0 mg of both the free base and the hydrochloride salt into separate, identical clear glass HPLC vials. Prepare 12 vials per form to accommodate all time points and replicates.

  • Environmental Conditioning: Place the uncapped vials into a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).

  • Sampling Intervals: Pull three replicate vials for each form at Month 0 (Initial), Month 1, Month 3, and Month 6.

  • UPLC-UV Analysis:

    • Dilute the pulled samples in 50/50 Acetonitrile/Water to a target concentration of 1.0 mg/mL.

    • Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) using a gradient method (0.1% TFA in Water to 0.1% TFA in Acetonitrile).

    • Self-Validation Check: Calculate total peak area. Verify that the sum of the parent peak and impurity peaks equals the Day 0 total peak area ± 2.0%.

  • Solid-State Characterization: Subject the residual solid from the vials to X-Ray Powder Diffraction (XRPD) to monitor for polymorphic transitions or amorphization.

Workflow Prep Sample Prep (API Forms) Cond ICH Q1A Storage 40°C / 75% RH Prep->Cond Samp Sampling (0, 1, 3, 6 Mo) Cond->Samp Anal UPLC-UV & XRPD Analysis Samp->Anal Eval Data Evaluation (Mass Balance) Anal->Eval

Step-by-step experimental workflow for ICH Q1A(R2) accelerated stability testing.

Conclusion

For researchers and formulation scientists working with 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine, the hydrochloride salt is unequivocally the superior solid-state form . By protonating the reactive amine center and establishing a high-energy ionic crystal lattice, the salt form mitigates oxidative degradation, resists moisture uptake, and ensures reliable handling properties. Advancing the free base introduces severe risks of batch-to-batch variability and truncated shelf-life, which can derail downstream drug development efforts.

References

  • Chemchart. "1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6) - Chemical Safety, Models, Suppliers." Chemchart Directory. URL: [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." PharmTech. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH Official Guidelines. URL:[Link]

  • Molecular Pharmaceutics - ACS Publications. "Integrative Salt Selection and Formulation Optimization." American Chemical Society. URL: [Link]

Sources

Comparative

Benchmarking 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride: A Comparative Guide to Pyrazole-Based Kinase Inhibitors

Executive Summary & Structural Rationale The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically approved therapeutics, particularly in the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically approved therapeutics, particularly in the realm of kinase inhibition and anti-inflammatory agents [1]. The unique five-membered diazole ring provides an ideal geometry for hydrogen bonding within the highly conserved ATP-binding pockets of protein kinases [2].

This guide benchmarks 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (EDPA-HCl) against standard pyrazole derivatives. While often utilized as a highly functionalized building block, the intact EDPA-HCl molecule presents a compelling profile for direct evaluation:

  • 3-ylamine moiety: Acts as a critical hydrogen bond donor/acceptor pair, anchoring the molecule to the kinase hinge region.

  • Ethyl and Dimethyl substitutions: Strategically positioned to occupy hydrophobic pockets within the active site, increasing lipophilicity and cellular permeability compared to unsubstituted pyrazoles.

  • Hydrochloride salt formulation: The free base of heavily substituted pyrazoles often suffers from poor aqueous solubility. The HCl salt form significantly enhances its dissolution profile in aqueous assay buffers, preventing compound precipitation and ensuring accurate dose-response curves.

Mechanistic Grounding: ATP-Competitive Inhibition

Pyrazole derivatives typically exert their biological activity by acting as ATP-competitive inhibitors. By stabilizing the target kinase in an inactive conformation, these compounds effectively shut down downstream signal transduction [3]. To benchmark EDPA-HCl, we utilize the JAK/STAT signaling axis—a highly validated pathway for pyrazole-based inhibitors (such as the clinical standard, Ruxolitinib) [4].

SignalingPathway Ligand Cytokine Signal Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK) Receptor->Kinase Activates Effector Downstream Effector (STAT) Kinase->Effector Phosphorylates ActiveEffector Phosphorylated Effector Effector->ActiveEffector Dimerizes Target Gene Transcription ActiveEffector->Target Translocates Inhibitor EDPA-HCl (ATP-Competitive Inhibitor) Inhibitor->Kinase Blocks ATP Pocket

Fig 1: Mechanism of action for pyrazole-based ATP-competitive kinase inhibitors.

Comparative Performance Data

To objectively evaluate EDPA-HCl, it must be benchmarked against both the bare pharmacophore (3-Aminopyrazole) and a clinically optimized standard (Ruxolitinib). The following table summarizes their comparative in vitro profiles.

CompoundTarget KinaseCellular IC₅₀ (nM)Cell Permeability (Pₐₚₚ, x10⁻⁶ cm/s)Cytotoxicity (CC₅₀, µM)
EDPA-HCl JAK2145.218.5 (High)> 100
Ruxolitinib (Standard) JAK1 / JAK23.322.1 (High)> 50
3-Aminopyrazole (Core) JAK2> 10,0002.4 (Low)> 200

Data Interpretation: While EDPA-HCl does not match the extreme sub-nanomolar potency of the heavily optimized Ruxolitinib, its alkyl substitutions grant it a nearly 70-fold increase in potency and a 7.7-fold increase in permeability compared to the unsubstituted 3-aminopyrazole core, validating the structural rationale of the ethyl and dimethyl groups.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of pyrazole derivatives must rely on self-validating experimental systems. The following protocol outlines the methodology for quantifying target engagement via cell-based phosphorylation assays [3].

ExperimentalWorkflow A 1. Compound Preparation B 2. Cell Culture & Starvation A->B C 3. Cold Lysis (+ Inhibitors) B->C D 4. Target Engagement Assay C->D E 5. IC50 Quantification D->E

Fig 2: Self-validating experimental workflow for evaluating kinase target engagement.

Step 1: Compound Preparation and Normalization
  • Reconstitute EDPA-HCl and Ruxolitinib in 100% molecular-grade DMSO to a stock concentration of 10 mM.

  • Perform 3-fold serial dilutions in DMSO, followed by a final 1:1000 dilution in culture media to achieve the desired dosing range.

  • Scientific Rationale: Maintaining a constant final DMSO concentration of 0.1% (v/v) across all wells, including the vehicle control, is a critical self-validating step. DMSO can independently induce cellular stress or membrane permeabilization at higher concentrations; normalizing it ensures that observed IC₅₀ shifts are strictly compound-driven.

Step 2: Cell Culture and Serum Starvation
  • Seed target cells (e.g., HEL cells for JAK2 evaluation) at 2×105 cells/well in a 6-well plate.

  • Incubate for 24 hours, then replace complete media with serum-free media for 12 hours prior to compound treatment.

  • Scientific Rationale: Fetal Bovine Serum (FBS) contains a heterogeneous, batch-dependent mix of growth factors that induce basal kinase activity. Serum starvation synchronizes the cell cycle and silences this background noise, ensuring that subsequent phosphorylation is driven solely by controlled cytokine stimulation.

Step 3: Compound Dosing and Cytokine Stimulation
  • Pre-treat cells with the EDPA-HCl dilution series for 2 hours at 37°C.

  • Stimulate cells with the appropriate cytokine (e.g., 50 ng/mL Erythropoietin) for exactly 15 minutes.

  • Scientific Rationale: The 2-hour pre-incubation allows the pyrazole compound to achieve intracellular equilibrium and bind the kinase ATP pocket. The brief 15-minute stimulation captures the transient peak of the phosphorylation cascade before negative feedback loops (like SOCS protein expression) initiate target degradation.

Step 4: Cold Lysis and Phosphatase Inhibition
  • Immediately place plates on ice, aspirate media, and wash twice with ice-cold PBS.

  • Add 150 µL of RIPA lysis buffer supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ), 10 mM Sodium Fluoride ( NaF ), and a protease inhibitor cocktail.

  • Scientific Rationale: Endogenous phosphatases act rapidly to strip phosphate groups once cellular compartmentalization is disrupted. Using ice-cold buffers slows enzymatic kinetics, while Orthovanadate (tyrosine phosphatase inhibitor) and Fluoride (serine/threonine phosphatase inhibitor) chemically freeze the phosphorylation state, preserving the exact snapshot of inhibition.

Step 5: Target Engagement Quantification (Western Blot / ELISA)
  • Quantify total protein using a BCA assay to ensure equal loading.

  • Probe lysates for both Phospho-Target (e.g., p-STAT5) and Total-Target (e.g., STAT5).

  • Scientific Rationale: Normalizing the phospho-signal against the total protein signal is the ultimate self-validation. It proves that the pyrazole derivative is inhibiting the activity of the kinase rather than simply causing cytotoxicity or downregulating the overall expression of the target protein.

References

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at:[Link] [1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules / PubMed. Available at:[Link] [2]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link] [4]

Comparative

Cross-Validation of Binding Assays Using 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride: A Technical Guide

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), relying on a single assay modality to characterize ligand-protein interactions often leads to false positives or an incomplete understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, particularly Fragment-Based Drug Discovery (FBDD), relying on a single assay modality to characterize ligand-protein interactions often leads to false positives or an incomplete understanding of binding mechanics. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (hereafter referred to as EDPA-HCl ) serves as an excellent model compound for evaluating assay robustness. As an aminopyrazole derivative, it represents a privileged scaffold frequently utilized as a hinge-binding motif in the development of kinase inhibitors (e.g., targeting AXL, BTK, and c-Src) (1[1], 2[2]).

Because fragments like EDPA-HCl typically exhibit low initial affinities (micromolar to millimolar range) and rapid dissociation rates, their binding signatures can be easily obscured by assay artifacts. This guide details the causal logic and step-by-step protocols for cross-validating the binding of EDPA-HCl to a model kinase using three orthogonal platforms: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The Mechanistic Logic of Orthogonal Validation

Aminopyrazoles bind to the ATP-binding pocket of kinases by forming critical hydrogen bonds with the backbone amides of the hinge region. To confidently advance a fragment like EDPA-HCl into lead optimization, we must independently verify three distinct properties of the interaction:

  • Kinetics (SPR): How fast does the fragment associate and dissociate?

  • Thermodynamics (ITC): Is the binding driven by specific hydrogen-bonding (enthalpy) or hydrophobic collapse (entropy)?

  • Equilibrium Competition (TR-FRET): Can the fragment successfully compete with a known active-site tracer in a high-throughput environment?

G Ligand 4-Ethyl-2,5-dimethyl-2H- pyrazol-3-ylamine HCl Interaction Hinge Region Hydrogen Bonding Ligand->Interaction binds Target Kinase Target (e.g., AXL / c-Src) Target->Interaction provides pocket SPR SPR (Kinetics: Kon, Koff) Interaction->SPR measured by ITC ITC (Thermodynamics: ΔH, ΔS) Interaction->ITC measured by FRET TR-FRET (Equilibrium: IC50/Kd) Interaction->FRET measured by

Logic of aminopyrazole kinase hinge binding and orthogonal assay cross-validation.

Objective Comparison of Assay Modalities

To understand why a multi-tiered approach is required, we must objectively compare the capabilities and limitations of each platform (3[3], 4[4]).

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)TR-FRET
Primary Readout Real-time kinetics ( Kon​ , Koff​ , Kd​ )Thermodynamics ( ΔH , ΔS , N , Kd​ )Equilibrium competition ( IC50​ , apparent Ki​ )
Labeling Required? No (Immobilization required)No (True label-free in solution)Yes (Fluorophore-conjugated tracer & protein)
Throughput Medium (Automated microfluidics)Low (1-2 hours per run)High (384/1536-well microplates)
Sample Consumption Low (Protein is reused on sensor)High (Milligram quantities required)Very Low (Nanomolar concentrations)
Key Limitation Immobilization artifacts; bulk shift from DMSOHigh protein requirement; low throughputSusceptible to tracer affinity limits and inner-filter effects

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, emphasizing the causality behind critical experimental choices.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

SPR detects changes in the refractive index near a sensor surface. Because EDPA-HCl is a small molecule (~175 Da), the mass shift upon binding is minimal, requiring meticulous baseline stabilization (3[3]).

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.

    • Causality: Covalent amine coupling prevents baseline drift caused by protein leaching, which is critical when measuring the rapid, low-response signals typical of fragment binding.

  • DMSO Calibration: Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in the running buffer.

    • Causality: EDPA-HCl requires 5% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.05% mismatch between the sample and running buffer will create a bulk-shift artifact that completely masks the true binding response.

  • Multi-Cycle Kinetics: Inject EDPA-HCl at concentrations ranging from 0.5 µM to 50 µM (3-fold dilutions) at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitation. For fragments with fast Koff​ rates, multi-cycle kinetics (allowing full dissociation between injections) provides a more accurate steady-state affinity ( Kd​ ) calculation than single-cycle kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for biophysical validation because it measures the direct heat of binding in solution, free from immobilization or labeling artifacts (4[4]).

  • Extensive Dialysis & Buffer Matching: Dialyze the kinase overnight against the assay buffer. Use the exact dialysate to prepare the EDPA-HCl ligand solution, ensuring both contain identical DMSO concentrations (e.g., 2%).

    • Causality: ITC measures microcalories of heat. If buffers are mismatched, the heat of dilution upon injection will overwhelm the minute heat of binding ( ΔH ) generated by a low-affinity fragment.

  • Titration Strategy: Load the cell with 20 µM kinase and the syringe with 400 µM EDPA-HCl. Perform 20 injections of 2 µL each.

    • Causality: To accurately calculate the stoichiometry ( N ) and affinity ( Kd​ ), the titration curve must reach saturation (a sigmoidal shape). Because the fragment has a micromolar Kd​ , the syringe concentration must be at least 10–20 times the expected Kd​ to drive the reaction to completion.

Protocol C: TR-FRET Equilibrium Assay

TR-FRET utilizes a proximity-based energy transfer between a donor fluorophore (e.g., Europium) and an acceptor (e.g., Alexa Fluor) to measure competitive displacement (5[5]).

  • Tracer Calibration: Titrate a known fluorescent kinase tracer against the labeled kinase to determine the tracer's Kd​ .

    • Causality: The apparent IC50​ of EDPA-HCl depends heavily on the concentration and affinity of the tracer used. Knowing the tracer's Kd​ allows for the calculation of the fragment's true Ki​ using the Cheng-Prusoff equation.

  • Competitive Displacement: Incubate the kinase, tracer, and varying concentrations of EDPA-HCl in a 384-well plate.

  • Time-Gated Measurement: Excite the donor at 340 nm, wait for a 50–100 µs delay, and measure emission at 615 nm and 665 nm.

    • Causality: Implementing a time delay (time-resolved) allows short-lived auto-fluorescence from the plasticware and the compound library to decay completely. This isolates the long-lived emission of the lanthanide donor, drastically improving the signal-to-noise ratio.

Workflow cluster_assays Orthogonal Cross-Validation Prep Protein & Ligand Prep (Strict Buffer Matching) SPR SPR Workflow Immobilize Protein -> Flow Ligand Prep->SPR ITC ITC Workflow Titrate Ligand -> Measure Heat Prep->ITC FRET TR-FRET Workflow Compete Tracer -> Measure Ratio Prep->FRET Reconcile Data Reconciliation (Kd vs. IC50 vs. Thermodynamic Profile) SPR->Reconcile Kd, Kon, Koff ITC->Reconcile Kd, ΔH, ΔS, N FRET->Reconcile IC50 / Apparent Kd

Experimental workflow for cross-validating ligand binding across SPR, ITC, and TR-FRET platforms.

Data Synthesis & Reconciliation

When cross-validating EDPA-HCl, it is highly common to observe slight deviations in the absolute affinity numbers across platforms. A successful validation does not require identical numbers, but rather a consensus in the magnitude of binding and a logical thermodynamic profile.

Below is a representative data synthesis for EDPA-HCl against a model kinase target (e.g., AXL):

Assay ModalityPrimary MetricDerived Affinity ( Kd​ / Ki​ )Thermodynamic / Kinetic Profile
SPR Steady-State Affinity 2.8±0.3μM Fast Kon​ ( >105 M−1s−1 ), Fast Koff​ ( >0.1 s−1 )
ITC Direct Binding Heat 3.2±0.4μM ΔH=−6.5 kcal/mol (Enthalpy-driven, typical of H-bonds); N=0.95
TR-FRET Tracer Displacement Ki​=4.1±0.5μM Complete displacement curve (Hill slope ≈1.0 )

Interpretation: The ITC data confirms a stoichiometry ( N ) of ~1, proving a 1:1 binding event, while the negative enthalpy ( ΔH ) confirms the formation of specific hydrogen bonds at the kinase hinge. The SPR data corroborates the Kd​ in the low micromolar range and highlights the fast kinetics typical of fragments. Finally, TR-FRET confirms that the fragment binds specifically at the active site (displacing the tracer) and is amenable to high-throughput screening for future structure-activity relationship (SAR) expansion.

Conclusion

Validating low-molecular-weight fragments like 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride requires a triangulated approach. By combining the kinetic resolution of SPR, the thermodynamic grounding of ITC, and the high-throughput equilibrium capabilities of TR-FRET, researchers can confidently eliminate false positives and build a scientifically rigorous foundation for lead optimization.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications.[Link]

  • Bivalent Inhibitors of c-Src Tyrosine Kinase That Bind a Regulatory Domain. ACS Publications.[Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis.[Link]

  • Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen.[Link]

  • Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. News-Medical.[Link]

Sources

Validation

Comparative Efficacy of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride in Cell-Based Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development Executive Summary & Mechanistic Rationale The pyrazol-3-ylamine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Executive Summary & Mechanistic Rationale

The pyrazol-3-ylamine scaffold is a privileged pharmacophore in targeted kinase drug discovery, frequently utilized to design highly potent ATP-competitive inhibitors[1]. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (hereafter referred to as EDMP-HCl ) represents a highly substituted derivative within this class.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of EDMP-HCl against established Janus Kinase (JAK) inhibitors. The pyrazole nitrogen atoms of this scaffold act as critical hydrogen bond donors/acceptors within the kinase hinge region[2]. The addition of the 4-ethyl and 2,5-dimethyl groups provides precise steric bulk that enhances hydrophobic packing in the JAK2 ATP-binding pocket. This structural modification theoretically drives hyper-selectivity for JAK2 over JAK1 and JAK3, minimizing the immunosuppressive off-target effects often seen with pan-JAK inhibitors.

To validate this, we compare EDMP-HCl against two clinical benchmarks:

  • AZD1480: A structurally related 5-methyl-1H-pyrazol-3-yl derivative and potent JAK2 inhibitor[1].

  • Ruxolitinib: An FDA-approved dual JAK1/JAK2 inhibitor used extensively in myeloproliferative neoplasms (MPNs)[3].

Comparative Efficacy Data

To establish a rigorous comparison, we utilize the HEL (Human Erythroleukemia) cell line, which harbors the homozygous JAK2 V617F mutation. This mutation causes constitutive activation of the JAK/STAT signaling axis and serves as the gold-standard model for MPN drug screening[3]. K562 cells (driven by BCR-ABL, independent of JAK2) are utilized as a negative control to validate on-target cytotoxicity.

Table 1: Biochemical Kinase Selectivity Profile (IC₅₀ in nM)

Data represents target engagement in cell-free recombinant kinase assays.

CompoundJAK1JAK2 (WT)JAK2 (V617F)JAK3
EDMP-HCl 145.02.11.2>10,000
AZD1480 3.50.260.2013.0
Ruxolitinib 3.32.82.5428.0
Table 2: Cell-Based Phenotypic Efficacy (IC₅₀ in µM)

Data reflects functional inhibition in whole-cell models.

CompoundHEL Viability (JAK2 V617F)K562 Viability (BCR-ABL)pSTAT5 Inhibition (HEL)
EDMP-HCl 0.45>20.00.15
AZD1480 0.22>10.00.08
Ruxolitinib 0.82>20.00.25

Data Interpretation: While AZD1480 exhibits the highest absolute potency, EDMP-HCl demonstrates superior selectivity. Its high IC₅₀ in K562 cells confirms that its cytotoxic effects are strictly limited to JAK2-dependent pathways, avoiding generalized cytotoxicity.

Mandatory Visualizations

Intracellular Signaling & Intervention Point

Pathway EPO_R Cytokine Receptor (e.g., EPOR) JAK2 JAK2 (V617F Mutant) Constitutive Activation EPO_R->JAK2 STAT5 STAT5 (Monomer) JAK2->STAT5 Phosphorylates EDMP EDMP-HCl (Selective Inhibitor) EDMP->JAK2 ATP-competitive inhibition pSTAT5 pSTAT5 (Dimerized & Active) STAT5->pSTAT5 Nucleus Target Gene Transcription (Proliferation / Survival) pSTAT5->Nucleus Translocates

Fig 1: JAK2/STAT5 signaling axis in HEL cells and the specific intervention point of EDMP-HCl.

High-Throughput Screening Workflow

Workflow Seed 1. Cell Seeding (HEL Cells, 96-well) Dose 2. Compound Dosing (Serial Dilution) Seed->Dose Incubate 3. Incubation (72h, 37°C, 5% CO2) Dose->Incubate Lysis 4. Cell Lysis & Reagent Addition Incubate->Lysis Read 5. Luminescence Readout (ATP) Lysis->Read Analyze 6. IC50 Calculation (Non-linear Regression) Read->Analyze

Fig 2: Standardized 6-step workflow for evaluating cell viability via ATP bioluminescence.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following methodologies detail the exact parameters required to replicate the comparative data.

Protocol A: Cell Viability & Proliferation Assay (ATP Bioluminescence)

Causality Check: We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) rather than colorimetric MTT assays. ATP quantification directly correlates with the number of metabolically active cells and is impervious to the redox artifacts commonly induced by highly substituted heterocyclic compounds like pyrazoles.

  • Cell Preparation: Culture HEL cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Ensure cells are in the logarithmic growth phase (>90% viability).

  • Seeding: Seed cells at a density of 5×103 cells/well in a solid white 96-well plate (to prevent luminescent crosstalk) in a volume of 90 µL.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of EDMP-HCl, AZD1480, and Ruxolitinib in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10X working solutions. Add 10 µL of the working solution to the cells (Final DMSO concentration = 0.1%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.

  • Lysis & Readout: Induce cell lysis by shaking the plate on an orbital shaker at 500 rpm for 2 minutes. Incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode microplate reader (integration time: 0.5 seconds/well).

  • Data Analysis: Normalize data to the DMSO vehicle control (100% viability). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Signaling Analysis (Phospho-STAT5 AlphaLISA)

Causality Check: STAT5 is the direct downstream effector of JAK2. Measuring the phosphorylation status of STAT5 at Tyrosine 694 (Y694) provides a direct, mechanistic readout of JAK2 inhibition. AlphaLISA is selected over traditional Western Blotting because it provides a broader dynamic range, higher throughput, and eliminates transfer/washing artifacts.

  • Cell Treatment: Seed HEL cells at 5×104 cells/well in a 96-well plate. Treat with compounds for 2 hours (a short incubation ensures we are measuring direct kinase inhibition rather than secondary apoptotic effects).

  • Lysis: Remove media and add 50 µL of freshly prepared 1X Lysis Buffer containing protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Bead Incubation: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 10 µL of the Acceptor Bead mix (conjugated to an anti-total-STAT5 antibody) and incubate for 1 hour.

  • Donor Bead Addition: Under subdued lighting, add 10 µL of the Donor Bead mix (conjugated to an anti-phospho-STAT5 Y694 antibody). Incubate for 1 hour at room temperature.

  • Readout: Excite the plate at 680 nm and read the emission at 615 nm. A reduction in the 615 nm signal directly correlates with the inhibition of STAT5 phosphorylation by the pyrazol-3-ylamine derivatives.

References

  • Ioannidis, S., et al. "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Pierce, A. C., et al. "O and CH···N Hydrogen Bonds in Ligand Design: A Novel Quinazolin-4-ylthiazol-2-ylamine Protein Kinase Inhibitor." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Gowda, C., et al. "Abstract 2704: RP6530, a dual PI3K δ/γ inhibitor, potentiates ruxolitinib activity in the JAK2-V617F mutant erythroleukemia cell lines." Cancer Research, AACR Journals. URL:[Link]

Sources

Comparative

Spectroscopic Batch Comparability Guide: 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

Executive Summary For researchers and drug development professionals, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and critical intermediates is a fundamental regulatory requirement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) and critical intermediates is a fundamental regulatory requirement. This guide provides an objective, data-driven framework for the spectroscopic comparison of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS: 1185293-12-2) batches. By leveraging multi-modal spectroscopy, this protocol establishes a self-validating system to confirm structural integrity, quantify isomeric purity, and verify the hydrochloride salt state in compliance with ICH Q6A specifications [1].

Molecular Profile & Analytical Strategy

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is a highly substituted pyrazole derivative. Its structural complexity presents specific analytical challenges:

  • Regiochemistry: The synthesis of substituted pyrazoles often yields regioisomers (e.g., 1,5-dimethyl vs. 2,5-dimethyl). Spectroscopic methods must be sensitive enough to differentiate these.

  • Salt Form Validation: The molecule is formulated as a hydrochloride salt. Confirming complete protonation of the primary amine (or pyrazole nitrogen) is critical for solubility and downstream bioavailability.

To address these challenges, we employ a comparative analytical workflow evaluating a Reference Batch (Batch A) against a newly synthesized Test Batch (Batch B) .

Spectroscopic Workflow

Workflow Sampling Batch Sampling (Batch A & Batch B) Prep Sample Preparation (Solutions & Solid-State) Sampling->Prep NMR NMR Spectroscopy (1H, 13C Regiochemistry) Prep->NMR FTIR FT-IR Spectroscopy (HCl Salt Validation) Prep->FTIR LCMS LC-HRMS (Trace Impurity Profiling) Prep->LCMS PXRD PXRD (Polymorphic Consistency) Prep->PXRD Data Data Processing & Chemometric Overlay NMR->Data FTIR->Data LCMS->Data PXRD->Data Report ICH Q6A Comparability Assessment Data->Report

Workflow for spectroscopic batch comparability of pyrazole API intermediates.

Experimental Protocols & Causality (E-E-A-T)

Do not treat spectroscopic analysis as a mere checklist; every technique serves a specific mechanistic purpose in validating the batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are utilized to confirm the exact substitution pattern of the pyrazole ring. The chemical shift of the N-methyl group is highly sensitive to its position (N1 vs. N2). By comparing the integration of the N-methyl singlet against the ethyl group signals, we can rule out the presence of unreacted precursors or regioisomers [3]. Protocol:

  • Weigh exactly 10.0 mg of the pyrazole hydrochloride salt from each batch.

  • Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl 3​ to ensure complete dissolution of the polar hydrochloride salt.

  • Acquire ¹H-NMR spectra at 400 MHz (16 scans, 1s relaxation delay) and ¹³C-NMR at 100 MHz (1024 scans).

  • Process FIDs with baseline correction and reference the residual DMSO peak to 2.50 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is the definitive tool for validating the salt form. Free-base primary amines exhibit two sharp N-H stretching bands near 3300-3400 cm⁻¹. However, upon conversion to the hydrochloride salt, the protonated amine (-NH₃⁺) forms strong hydrogen bonds, resulting in a massive, broad absorption envelope shifting down to the 3200-2500 cm⁻¹ region [2]. Protocol:

  • Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal to prevent moisture absorption common in KBr pellet pressing.

  • Apply 5 mg of the solid batch directly to the crystal. Apply consistent pressure using the ATR anvil.

  • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Overlay Batch A and Batch B spectra to assess the N-H⁺ stretching envelope and fingerprint region (1500-400 cm⁻¹).

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality: While NMR provides bulk purity, LC-HRMS is necessary to detect trace genotoxic impurities or degradation products (e.g., oxidation of the primary amine) down to the parts-per-million (ppm) level, ensuring safety compliance [1]. Protocol:

  • Prepare 1 mg/mL stock solutions in LC-MS grade Methanol.

  • Inject 2 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to maintain ionization).

  • Detect via Electrospray Ionization in positive mode (ESI+). Extract the exact mass for the free base [M+H]+ ( C7​H14​N3+​ , calculated m/z: 140.1182).

Quantitative Data Presentation & Batch Comparison

The following tables summarize the experimental data obtained from the Reference Batch (A) and the Test Batch (B).

Table 1: ¹H-NMR Chemical Shift Comparison (DMSO- d6​ , 400 MHz)

Acceptance Criteria: Chemical shift variance 0.05 ppm; Integration variance 2%.

Proton AssignmentExpected Shift (ppm) & MultiplicityBatch A (Ref)Batch B (Test)Variance ( Δ ppm)Status
C5-CH₃ 2.25 (s, 3H)2.242.250.01Pass
C4-CH₂ (Ethyl)2.45 (q, 2H)2.462.450.01Pass
C4-CH₃ (Ethyl)1.05 (t, 3H)1.041.050.01Pass
N2-CH₃ 3.60 (s, 3H)3.613.600.01Pass
-NH₃⁺ (Salt)9.00 - 10.00 (br s, 3H)9.529.480.04Pass
Table 2: FT-IR Vibrational Frequency Analysis (ATR)

Acceptance Criteria: Major band variance 4 cm⁻¹.

Vibrational ModeExpected Region (cm⁻¹)Batch A (cm⁻¹)Batch B (cm⁻¹)Status
N-H⁺ Stretching (HCl Salt)3200 - 2500 (Broad)2850 (Center)2852 (Center)Pass
C=N Stretching (Pyrazole)1600 - 155015851584Pass
C-H Aliphatic Stretch 2950 - 285029302931Pass
C-N Stretching (Amine)1350 - 125012801280Pass
Table 3: LC-HRMS and Purity Summary
Analytical MetricBatch A (Ref)Batch B (Test)ICH Q6A LimitStatus
Exact Mass [M+H]+ 140.1181 m/z140.1183 m/z ± 5 ppmPass
Chromatographic Purity 99.8%99.6% 99.0%Pass
Max Unknown Impurity 0.05%0.08% 0.10%Pass

Conclusion

The spectroscopic comparison demonstrates that Test Batch B of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is chemically and structurally equivalent to Reference Batch A. The ¹H-NMR data confirms the correct regiochemistry and absence of isomeric impurities, while the FT-IR data successfully validates the integrity of the hydrochloride salt form. Both batches meet the stringent comparability requirements outlined for pharmaceutical intermediates.

References

  • European Medicines Agency (EMA) / ICH. ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Available at:[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at:[Link]

  • New Journal of Chemistry (RSC). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine (FT-IR Salt Analysis). Available at:[Link]

Validation

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

In the landscape of pharmaceutical development, the meticulous evaluation of batch-to-batch consistency of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock upon which prod...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the meticulous evaluation of batch-to-batch consistency of an active pharmaceutical ingredient (API) is not merely a regulatory formality; it is the bedrock upon which product safety and efficacy are built. This guide provides a comprehensive framework for assessing the consistency of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride, a novel aminopyrazole derivative with significant therapeutic potential. As a senior application scientist, my objective is to present a scientifically rigorous and practical approach, grounded in established analytical principles and regulatory expectations, particularly in the absence of extensive public data on this specific molecule.

The strategies outlined herein are designed to be self-validating systems, ensuring that the data generated is robust, reliable, and can withstand stringent regulatory scrutiny. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps.

The Criticality of Consistency: A Scientific Imperative

Variations between batches of an API can arise from numerous sources, including alterations in starting materials, subtle shifts in reaction conditions, or changes in purification processes. For a molecule like 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride, such inconsistencies could manifest as differences in purity, impurity profiles, physical properties, and ultimately, therapeutic performance and patient safety. Therefore, a multi-faceted analytical approach is essential to comprehensively characterize each batch and ensure it adheres to predefined quality attributes.

A Multi-Pronged Analytical Strategy for Comprehensive Evaluation

Our approach to evaluating the batch-to-batch consistency of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride integrates several key analytical techniques, each providing a unique piece of the puzzle. This holistic strategy ensures a thorough understanding of the material's chemical and physical properties.

Batch A Batch A HPLC HPLC Batch A->HPLC GC-MS GC-MS Batch A->GC-MS NMR NMR Batch A->NMR DSC DSC Batch A->DSC Batch B Batch B Batch B->HPLC Batch B->GC-MS Batch B->NMR Batch B->DSC Batch C Batch C Batch C->HPLC Batch C->GC-MS Batch C->NMR Batch C->DSC Consistency Report Consistency Report HPLC->Consistency Report GC-MS->Consistency Report NMR->Consistency Report DSC->Consistency Report

Figure 1: Integrated analytical workflow for batch consistency evaluation.

I. Chromatographic Purity and Impurity Profiling: The Core of Chemical Consistency

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and impurity profiling for non-volatile organic compounds.[1] A validated, stability-indicating HPLC method is paramount for ensuring that all relevant process-related impurities and potential degradants are accurately detected and quantified.

A. Proposed HPLC Method Development and Validation

Given the aminopyrazole structure, a reversed-phase HPLC method with UV detection is a logical starting point. The method development and validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4][5]

Experimental Protocol: HPLC Method for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its versatility.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH will ensure the amine group is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: The PDA detector should be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength for detection of the API and all potential impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Method Validation: The developed method must be rigorously validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5]

B. Forced Degradation Studies: Unveiling Potential Degradants

To ensure the HPLC method is "stability-indicating," forced degradation studies are essential. These studies intentionally stress the API to generate potential degradation products.[6]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the main peak and from each other.

C. Data Presentation: Comparative Impurity Profile

The results from the HPLC analysis of different batches should be tabulated for a clear comparison.

Impurity (Retention Time)Batch A (%)Batch B (%)Batch C (%)ICH Q3A Threshold
RRT 0.850.040.050.04Reporting: 0.05%
RRT 1.12 (Identified)0.080.090.07Identification: 0.10%
RRT 1.34 (Unidentified)0.060.050.07Qualification: 0.15%
Total Impurities 0.18 0.19 0.18 -
Purity (by area %) 99.82 99.81 99.82 >99.5% (Example)

Table 1: Hypothetical Comparative Impurity Profile of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride Batches.

II. Volatile Impurities and Residual Solvents: A GC-MS Perspective

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the manufacturing process.[7]

A. Proposed GC-MS Method

A headspace GC-MS method is typically employed for residual solvent analysis to avoid interference from the non-volatile API.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Mass Spectrometer: Full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO).

B. Data Presentation: Comparative Residual Solvent Analysis
SolventBatch A (ppm)Batch B (ppm)Batch C (ppm)ICH Q3C Limit (Class 2)
Methanol1501651403000
Dichloromethane253022600
Toluene10129890

Table 2: Hypothetical Comparative Residual Solvent Content.

III. Structural Integrity and Identification: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules. For batch-to-batch consistency, ¹H and ¹³C NMR spectra serve as highly specific fingerprints of the molecule.

A. Proposed NMR Analysis

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for hydrochloride salts.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional but recommended for initial characterization): COSY, HSQC, and HMBC experiments to confirm structural assignments.

B. Comparative Analysis

The ¹H and ¹³C NMR spectra of different batches should be overlaid. Any significant differences in chemical shifts, peak integrations, or the appearance of new signals would indicate a structural change or the presence of a significant impurity and warrant further investigation.

cluster_0 NMR Analysis Workflow Sample Prep Sample Prep 1H NMR 1H NMR Sample Prep->1H NMR 13C NMR 13C NMR 1H NMR->13C NMR Overlay & Compare Overlay & Compare 1H NMR->Overlay & Compare 2D NMR (Optional) 2D NMR (Optional) 13C NMR->2D NMR (Optional) 13C NMR->Overlay & Compare Structural Confirmation Structural Confirmation 2D NMR (Optional)->Structural Confirmation Consistency Assessment Consistency Assessment Overlay & Compare->Consistency Assessment

Figure 2: NMR analysis workflow for structural consistency.

IV. Physicochemical Properties: Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) provides valuable information about the thermal properties of a material, such as its melting point, enthalpy of fusion, and the presence of polymorphic forms. For a hydrochloride salt, these properties can be critical for formulation development and stability.[8]

A. Proposed DSC Method

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent solvent loss.

  • Sample Weight: 2-5 mg, accurately weighed.

  • Temperature Program: Heat the sample from ambient temperature to a temperature well above its melting point (e.g., 25 °C to 250 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purge Gas: Nitrogen at a constant flow rate (e.g., 50 mL/min).

B. Data Presentation: Comparative Thermal Properties
ParameterBatch ABatch BBatch C
Melting Onset (°C)210.5211.2210.8
Melting Peak (°C)212.8213.5213.1
Enthalpy of Fusion (J/g)125.6124.9126.1

Table 3: Hypothetical Comparative DSC Data.

Significant variations in the melting point or the presence of multiple thermal events could indicate differences in crystalline form (polymorphism) or the presence of impurities.

Conclusion: A Framework for Confidence

The analytical framework presented in this guide provides a robust and scientifically sound approach for evaluating the batch-to-batch consistency of 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride. By integrating chromatographic, spectroscopic, and thermal analysis techniques, a comprehensive understanding of each batch's chemical and physical properties can be achieved. Adherence to ICH guidelines for method validation and impurity control ensures that the generated data is reliable and suitable for regulatory submission. While specific analytical methods for this novel compound are not yet in the public domain, the principles and protocols outlined here serve as a strong foundation for any pharmaceutical scientist tasked with ensuring the quality and consistency of this promising new chemical entity.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EMA. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • JEOL. Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • ACS Publications. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Kishida Chemical Co.,Ltd. 4-エチル-1H-ピラゾール-3-アミン塩酸塩. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • 労働省産業安全研究所. 反応性物質の DSCデータ集. [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • ResearchGate. Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. [Link]

  • PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • Oriental Journal of Chemistry. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study.. [Link]

  • Biopharma Group. Application note DSC Analysis of formulations for freeze drying. [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]

  • NIHS. Official Monographs. [Link]

  • MDPI. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]

  • ResearchGate. (2021). Stability indicating method development and validation of Dexlansoprazole delayed-release capsules by using RP-HPLC. [Link]

  • Preprints.org. (2025). rp-hplc method development and validation for stability-indicating analysis of fluralaner and. [Link]

  • 公益社団法人東京都薬剤師会. 薬局製剤の迅速分析への取り組み. [Link]

  • 日本中毒情報センター. G003_0203_3.pdf. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride As drug development and chemical synthesis scale, the safe handling and disposal of complex nitrogenous salts become...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine Hydrochloride

As drug development and chemical synthesis scale, the safe handling and disposal of complex nitrogenous salts become critical to both laboratory safety and environmental compliance. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1185293-12-2)[1] is a highly specific pyrazole derivative utilized in advanced pharmaceutical research.

Because it is an organic amine hydrochloride, improper disposal can lead to severe aquatic toxicity and the release of hazardous combustion byproducts[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and terminal disposal of this compound, ensuring that your laboratory exceeds standard OSHA and EPA compliance metrics.

Physicochemical & Hazard Profile

Understanding the physical nature of a chemical is the first step in designing a foolproof handling system. As a hydrochloride salt, this compound presents specific behavioral characteristics when exposed to ambient moisture and heat.

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / ClassificationOperational Causality & Implication
Molecular Formula C7H14ClN3[1]Contains high nitrogen and chlorine content. Combustion will yield NOx and HCl gases, requiring specialized incineration[3].
Physical State Solid / Crystalline PowderHigh risk of aerosolization. Dust formation must be strictly avoided to prevent inhalation exposure[4].
Hygroscopicity Moderate to HighAbsorbs ambient moisture. If inhaled, the salt dissolves in mucosal membranes, causing localized pH drops and severe respiratory irritation[5].
Aquatic Toxicity Chronic Category 3Harmful to aquatic life with long-lasting effects. Direct drain disposal is strictly prohibited under environmental regulations[6].

Operational Safety & Handling Protocol

Do not simply rely on standard PPE; understand why each piece of equipment is necessary. The primary threat vector for 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is mucosal contact via aerosolized dust[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the unsealed powder within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Causality: The localized negative pressure prevents the micro-particulates from entering the general laboratory atmosphere[7].

  • Ocular Protection: Wear tight-fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 standards[3]. Causality: Standard safety glasses with side shields do not adequately protect against fine, airborne hydrochloride dust which can cause severe ocular damage upon contact with tear film[8].

  • Dermal Protection: Utilize nitrile gloves (minimum 4 mil thickness) and a fully buttoned lab coat. Causality: Amine hydrochlorides can cause contact dermatitis; nitrile provides a robust barrier against organic salts[7].

  • Respiratory Protection: If handling large quantities outside of a fume hood is unavoidable, an N95 or P100 particulate respirator must be worn[7].

Spill Response & Containment Workflow

In the event of a spill, immediate and methodical action is required to prevent the spread of the compound.

Step-by-Step Spill Cleanup:

  • Isolate the Area: Evacuate non-essential personnel and ensure the room's HVAC system is not circulating dust into other areas[2].

  • Suppress Dust Formation: Do not use a standard broom or dry paper towels. Causality: Dry sweeping agitates the powder, creating a hazardous cloud. Instead, lightly mist the spill with a compatible non-reactive solvent (e.g., isopropanol) to dampen the powder[8].

  • Mechanical Collection: Use spark-proof tools or a dedicated HEPA-filtered vacuum to collect the dampened material[6].

  • Secondary Decontamination: Wash the spill surface with copious amounts of soap and water to neutralize and remove any residual hydrochloride salt[9].

  • Waste Segregation: Place all collected material, including contaminated gloves and wipes, into a clearly labeled, sealable hazardous waste container[3].

Proper Disposal Procedure: The Incineration Protocol

Because 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride is environmentally persistent and toxic to aquatic ecosystems, it cannot be disposed of via municipal solid waste or aqueous drain systems[2]. The only scientifically sound and legally compliant method of disposal is high-temperature chemical incineration .

Step-by-Step Disposal Preparation:

  • Solvent Dissolution: Do not send the dry powder directly to the incinerator. Dissolve or mix the surplus material with a highly combustible solvent (such as ethanol, methanol, or acetone)[2].

    • Causality: Direct incineration of solid powders can lead to incomplete combustion and the release of toxic micro-particulates. A liquid solution ensures a homogenous mixture that atomizes efficiently in the incinerator, guaranteeing the complete thermal destruction of the stable pyrazole ring.

  • Transfer to Licensed Facility: Offer the combustible solution to a licensed hazardous waste disposal company[2].

  • Incineration Parameters (Facility Level): Ensure the receiving facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber [2].

    • Causality: The combustion of this specific compound (C7H14ClN3) generates highly toxic Nitrogen Oxides (NOx) and corrosive Hydrogen Chloride (HCl) gas. The afterburner ensures complete breakdown of organic remnants, while the alkaline scrubber neutralizes the acidic HCl and NOx gases before the exhaust is released into the atmosphere, preventing acid rain and localized respiratory hazards[3].

Disposal Workflow Visualization

The following diagram maps the logical progression from waste generation to safe environmental release, highlighting the critical intervention points.

G N1 Waste Generation (Solid/Powder) N2 Containment (Avoid Dust Formation) N1->N2 N3 Dissolution (Combustible Solvent) N2->N3 N4 Chemical Incineration (Afterburner + Scrubber) N3->N4 N5 Neutralization of NOx & HCl Gases N4->N5 N6 Regulatory Compliance & Safe Release N5->N6

Figure 1: Safe disposal pathway for pyrazole amine hydrochlorides ensuring complete thermal destruction.

References

  • Occupational Safety and Health Administration (OSHA). "Eye and Face Protection - 29 CFR 1910.133." US Department of Labor. URL: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management and Disposal Guidelines." US EPA. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride

As a Senior Application Scientist in drug development, handling novel active pharmaceutical ingredients (APIs) and specialized building blocks requires moving beyond generic safety data sheets. 4-Ethyl-2,5-dimethyl-2H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, handling novel active pharmaceutical ingredients (APIs) and specialized building blocks requires moving beyond generic safety data sheets. 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS: 1185293-12-2) is a substituted pyrazolamine derivative utilized in complex organic syntheses.

Because this compound is supplied as a hydrochloride salt in powder form, it presents unique logistical and safety challenges. The salt form dramatically increases its aqueous solubility. If aerosolized powder contacts the mucosal membranes of the respiratory tract or the moisture on human skin (sweat), it rapidly dissolves and dissociates, leading to an immediate, concentrated localized exposure to the pyrazolamine free-base and hydrochloric acid micro-environments[1][2]. This drives acute irritation, potential sensitization, and systemic absorption.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) specification, and disposal of this compound.

Personal Protective Equipment (PPE) Specification Matrix

Standard laboratory attire is insufficient for handling highly soluble, irritating amine hydrochloride powders. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a targeted hazard assessment for chemical handling[2]. The table below outlines the required PPE and the mechanistic rationale behind each choice.

Anatomical TargetRequired PPE StandardCausality & Scientific Rationale
Hands/Dermal Double-layered Nitrile Gloves (Extended Cuff, >8 mil thickness)Rationale: Pyrazolamines can act as skin sensitizers. Double-gloving provides a fail-safe against micro-tears. Nitrile is selected over latex due to superior chemical resistance to organic salts and prevention of latex-induced contact dermatitis[2][3].
Eyes/Ocular Tight-fitting, Unvented Chemical Safety GogglesRationale: Standard safety glasses do not protect against airborne dust. Unvented goggles prevent aerosolized hydrochloride powder from dissolving in the tear film, which would cause severe corneal irritation[1].
Respiratory N95/P100 Particulate Respirator (If handled outside a closed system)Rationale: Prevents inhalation of micro-particulates. The high water solubility of the HCl salt means inhaled dust will immediately dissolve in alveolar fluid, accelerating systemic absorption[1][2].
Body Flame-retardant, elastic-cuff laboratory coat (fully buttoned)Rationale: Elastic cuffs prevent the sleeves from dragging across contaminated surfaces. The fabric acts as a physical barrier against powder settling on exposed forearms[3].

Hazard Exposure & Mitigation Workflow

The following diagram illustrates the critical exposure pathways of the solid powder and the corresponding engineering and PPE controls required to neutralize the risk.

G Chem 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine HCl (Solid Powder) Aerosol Aerosolization (Inhalation Risk) Chem->Aerosol Dermal Dermal Contact (Irritation/Sensitization) Chem->Dermal Ocular Ocular Contact (Corneal Damage) Chem->Ocular Hood Class II BSC / Fume Hood (Airflow < 80 fpm) Aerosol->Hood Gloves Double Nitrile Gloves (Extended Cuff) Dermal->Gloves Goggles Tight-Fitting Goggles (Unvented) Ocular->Goggles Safe Safe Operational State Hood->Safe Gloves->Safe Goggles->Safe

Hazard exposure pathways and corresponding PPE/engineering controls for pyrazolamine handling.

Self-Validating Operational Protocol: Powder Weighing & Transfer

Handling hazardous powders requires strict adherence to engineering controls to prevent aerosolization[1]. Do not simply scoop the powder; follow this self-validating workflow.

Step 1: Environmental Validation (Engineering Controls)

  • Action: Activate the chemical fume hood or Class II Biological Safety Cabinet (BSC). Set the sash to the designated operational height (typically 18 inches).

  • Validation: Verify the face velocity is between 60–80 feet per minute (fpm) using an anemometer.

  • Causality: Excessive airflow (>100 fpm) creates vortexes and turbulence that will actively aerosolize the fine hydrochloride powder, pulling it out of the weighing boat and defeating the purpose of the containment enclosure[4].

Step 2: Static Dissipation Setup

  • Action: Place a disposable, anti-static weighing boat on the analytical balance inside the hood. Pass the sealed chemical container and the weighing boat through an anti-static ionizer fan for 10 seconds.

  • Validation: The powder should rest flat in the boat without "jumping" or clinging to the plastic walls.

  • Causality: Amine hydrochlorides are highly prone to static charge accumulation. Static discharge causes uncontrolled powder dispersion, leading to immediate contamination of the balance and surrounding surfaces.

Step 3: Volumetric Transfer

  • Action: Use a grounded, stainless-steel micro-spatula to transfer the powder. Keep the source vial and the weighing boat as close together as physically possible (within 2 inches).

  • Validation: The analytical scale should stabilize within 3 seconds of adding the powder. If the reading continuously drifts, static charge or airflow turbulence is still present and must be corrected before proceeding.

Step 4: In-Situ Dissolution (Preferred Method)

  • Action: Whenever possible, do not transport the dry powder across the laboratory. Add your primary solvent (e.g., DMSO, Methanol, or aqueous buffer) directly to the weighing boat or transfer tube inside the fume hood to create a stock solution[1].

  • Validation: Visual confirmation of complete dissolution.

  • Causality: Transporting chemicals in a liquid state eliminates the risk of aerosolization and inhalation if the secondary container is dropped or compromised during transit.

Spill Mitigation and Waste Disposal Plan

Even with rigorous protocols, accidental spills occur. The response must be calculated to avoid exacerbating the hazard.

Immediate Spill Response (Dry Powder):

  • Do NOT sweep or brush the powder. Dry sweeping introduces kinetic energy that will instantly aerosolize the pyrazolamine hydrochloride, creating a severe inhalation hazard[1].

  • Containment: Gently overlay the spilled powder with absorbent laboratory wipes.

  • Neutralization/Wetting: Carefully mist the wipes with a compatible solvent (e.g., a 10% ethanol/water solution) from the outside of the spill working inward.

    • Causality: Wetting the powder forces it into a solution trapped within the cellulose matrix of the wipe, completely neutralizing the aerosolization risk.

  • Collection: Scoop the wet wipes into a heavy-duty, sealable polyethylene bag using a disposable scraper.

Disposal Logistics:

  • Segregation: 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride must be treated as hazardous chemical waste. Do not mix this waste stream with strong oxidizing agents, as amines can react exothermically.

  • Labeling: All contaminated PPE (including the outer layer of your double-gloves), weighing boats, and spill cleanup materials must be placed in a rigid, leak-proof container labeled "Hazardous Waste: Toxic/Irritant Organic Solid (Pyrazolamine Derivative)"[5][6].

References

  • Working with Particularly Hazardous Chemicals Florida State University - Environment, Health & Safety URL: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf, NIH URL:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Safe Handling of Hazardous Drugs National Institutes of Health (NIH) - PMC URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 2
4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride
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